molecular formula C10H15NO B3158307 2-Methyl-4-propoxyaniline CAS No. 857007-46-6

2-Methyl-4-propoxyaniline

Cat. No.: B3158307
CAS No.: 857007-46-6
M. Wt: 165.23 g/mol
InChI Key: NATPSDRPRXUTKZ-UHFFFAOYSA-N
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Description

2-Methyl-4-propoxyaniline is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7H,3,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATPSDRPRXUTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methyl-4-propoxyaniline IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methyl-4-propoxyaniline , a specialized aromatic amine intermediate used in organic synthesis, pharmaceutical development, and dye manufacturing.

Synonyms: 4-Propoxy-o-toluidine; 4-Amino-3-methylphenyl propyl ether; 1-Amino-2-methyl-4-propoxybenzene.

Chemical Identity & Physicochemical Properties

Precise identification is critical in research settings to avoid confusion with its isomers (e.g., 5-nitro-2-propoxyaniline or P-4000).

PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
SMILES CCCOc1ccc(N)c(C)c1
InChI Key (Predicted) InChI=1S/C10H15NO/c1-3-7-12-10-5-4-9(11)8(2)6-10/h4-6H,3-7,11H2,1-2H3
Appearance Pale yellow to brown oil or low-melting solid (dependent on purity)
Solubility Soluble in ethanol, DMSO, chloroform; slightly soluble in water.[1]
pKa (Predicted) ~5.0 (Aniline nitrogen)
LogP (Predicted) ~2.5

Note on CAS Number: While specific CAS numbers for this exact isomer can be elusive in public commodity databases, it is distinct from 4-Propoxyaniline (CAS 4469-80-1) and 5-Nitro-2-propoxyaniline (CAS 553-79-7) . Researchers should rely on the SMILES string for definitive database querying.[2]

Synthesis & Manufacturing Protocol

The most robust synthetic route utilizes 4-Nitro-m-cresol (4-nitro-3-methylphenol) as the starting material. This pathway ensures the correct regiochemistry of the methyl and propoxy substituents relative to the amine.[2]

Mechanism of Synthesis
  • Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group with propyl bromide under basic conditions.[2]

  • Nitro Reduction: Selective reduction of the nitro group to the primary amine using iron/acid or catalytic hydrogenation.[2]

Step-by-Step Protocol
Step 1: Alkylation (Synthesis of 4-Propoxy-2-nitrotoluene)
  • Reagents: 4-Nitro-m-cresol (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone or DMF (Solvent).
    
  • Procedure:

    • Dissolve 4-nitro-m-cresol in anhydrous acetone.

    • Add anhydrous

      
       and stir at room temperature for 30 minutes to form the phenoxide.
      
    • Add 1-bromopropane dropwise.

    • Reflux the mixture for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting phenol is consumed.[2]

    • Filter off inorganic salts and concentrate the filtrate.[2]

    • Purification: Recrystallize from ethanol or purify via column chromatography.

Step 2: Reduction (Synthesis of this compound)
  • Reagents: Intermediate from Step 1, Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , saturated aq.), Ethanol.[2]
    
  • Procedure:

    • Suspend the nitro intermediate in a mixture of Ethanol and saturated

      
       solution (3:1 ratio).[2]
      
    • Heat to

      
       and add Iron powder in portions.
      
    • Reflux for 2–4 hours. The yellow color of the nitro compound should fade.[2]

    • Filter the hot reaction mixture through a Celite pad to remove iron residues.

    • Adjust pH to >10 with NaOH and extract with Dichloromethane (DCM).[2]

    • Dry organic layer over

      
       and evaporate to yield the crude amine.[2][3]
      
    • Storage: Store under inert gas (

      
       or Ar) at 
      
      
      
      to prevent oxidation.
Reaction Pathway Diagram

SynthesisPathway Start 4-Nitro-m-cresol (CAS 2581-34-2) Step1 Intermediate: 1-Propoxy-3-methyl-4-nitrobenzene Start->Step1 1-Bromopropane, K2CO3 Reflux (Williamson Ether Synthesis) Product Target: This compound Step1->Product Fe / NH4Cl or H2/Pd Reduction

Caption: Two-step synthesis starting from 4-nitro-m-cresol, involving O-alkylation followed by nitro reduction.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       0.9-1.0 (t, 3H, 
      
      
      
      of propyl).[2]
    • 
       1.7-1.8 (m, 2H, 
      
      
      
      of propyl).[2]
    • 
       2.1-2.2 (s, 3H, Aryl-
      
      
      
      ).
    • 
       3.8-3.9 (t, 2H, 
      
      
      
      ).
    • 
       3.5-4.0 (br s, 2H, 
      
      
      
      ).[2]
    • 
       6.6-6.8 (m, 3H, Aromatic protons).[2]
      
  • IR Spectroscopy:

    • 3300–3400 cm⁻¹: N-H stretching (primary amine doublet).[2]

    • 1240 cm⁻¹: C-O-C asymmetric stretching (ether).[2]

    • 2850–2960 cm⁻¹: Aliphatic C-H stretching (propyl/methyl).[2]

Applications in Drug Discovery

This compound serves as a versatile "aniline scaffold" in medicinal chemistry.

  • Local Anesthetics: Structural analog to Prilocaine and Articaine .[2] The introduction of the propoxy group increases lipophilicity (LogP), potentially enhancing membrane permeability and potency compared to methoxy analogs (e.g., p-anisidine derivatives).

  • GPCR Ligands: Used as a building block for synthesizing antagonists targeting G-protein coupled receptors where the 4-alkoxy motif provides critical hydrophobic interactions.[2]

  • Dye Chemistry: Acts as a coupling component in the synthesis of azo dyes, where the electron-donating propoxy and amino groups facilitate electrophilic substitution.[2]

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

  • Acute Toxicity: Like most anilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin.[2] It may cause methemoglobinemia (oxidation of hemoglobin), leading to cyanosis.[2]

  • Handling:

    • Use only in a chemical fume hood.[2]

    • Wear nitrile gloves and safety goggles.[2]

    • Avoid contact with strong oxidizing agents.[2][4][5]

  • First Aid:

    • Skin: Wash immediately with soap and water.[2][4]

    • Ingestion: Seek immediate medical attention.[2][4] Do not induce vomiting.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Nitro-m-cresol (CAS 2581-34-2).Link[2]

  • Sigma-Aldrich. Product Specification: 4-Propoxyaniline (Structural Analog).[2]Link[2]

  • ChemicalBook. Synthesis of Nitro-alkoxy benzenes via Williamson Etherification.[2]Link[2]

  • ECHA (European Chemicals Agency). Registration Dossier for Substituted Anilines.[2]Link[2]

Sources

Reactivity of the amino group in 2-Methyl-4-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Amino Group in 2-Methyl-4-propoxyaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: A Versatile Synthetic Intermediate

This compound is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its utility in the development of pharmaceuticals, agrochemicals, and specialized dyes stems from the nuanced reactivity of its functional groups. The core of its synthetic potential lies in the strategic manipulation of the primary amino (-NH₂) group. Understanding the factors that govern the reactivity of this amine is paramount for designing efficient and selective synthetic routes.

This guide provides a detailed exploration of the electronic and steric influences on the amino group of this compound and offers a practical examination of its most critical transformations: diazotization, acylation, and alkylation. The protocols and mechanistic insights described herein are grounded in established chemical principles to ensure reliable and reproducible outcomes in a laboratory setting.

Section 1: The Interplay of Electronic and Steric Effects

The reactivity of the amino group in this compound is not dictated by the amine alone. Its behavior is modulated by the electronic and steric contributions of the methyl and propoxy substituents on the aromatic ring.

  • Electronic Effects : The amino group itself is a potent activating group, donating electron density into the benzene ring through resonance. This increases the nucleophilicity of the amine and activates the ring toward electrophilic aromatic substitution, primarily at the ortho and para positions.[1][2] This effect is amplified by the para-propoxy group (-O-CH₂CH₂CH₃), which is also a strong electron-donating group.[3] The cumulative effect is a highly electron-rich system, making the amino group's lone pair readily available for reaction with electrophiles.

  • Steric Hindrance : The methyl group (-CH₃) at the ortho position introduces significant steric bulk around the amino group. This physical obstruction can hinder the approach of reactants to the nitrogen atom.[4] The consequence of this steric effect is a potential decrease in reaction rates compared to unhindered anilines, particularly when bulky reagents are used.[4] This necessitates careful consideration of reagent choice and may require adjusting reaction conditions (e.g., higher temperatures or longer reaction times) to achieve desired conversions.

G cluster_0 This compound cluster_1 Influencing Factors mol mol A Amino Group (-NH2) Strongly Activating Nucleophilic Center A->mol Governs Core Reactivity B Ortho-Methyl Group (-CH3) Steric Hindrance Weakly Activating B->mol Sterically Hinders C Para-Propoxy Group (-OPr) Strongly Activating Increases Electron Density C->mol Electronically Activates

Caption: Key functional groups influencing reactivity.

Section 2: Key Reactions of the Amino Group

The synthetic utility of this compound is realized through several key transformations of its amino group.

Diazotization: Gateway to Diverse Functionalities

The conversion of the primary amino group into a diazonium salt (-N₂⁺) is one of the most powerful strategies in aromatic chemistry. Diazonium salts are highly versatile intermediates that can be subsequently replaced by a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through reactions like the Sandmeyer and Schiemann reactions.[5]

Causality of Experimental Choices: The diazotization reaction is typically performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5] The reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose violently at higher temperatures.[6] The strong acid serves both to generate nitrous acid and to protonate the aniline, making it soluble in the aqueous medium.

G Start Dissolve Amine in HCl/H2O Step1 Cool to 0-5 °C (Ice Bath) Start->Step1 Critical for Stability Step2 Add NaNO2(aq) Dropwise Step1->Step2 Maintain Temp. Step3 Stir for 15-30 min at 0-5 °C Step2->Step3 Forms Diazonium End Diazonium Salt Solution (Ready for next step) Step3->End

Caption: General workflow for diazotization.

Experimental Protocol: Diazotization

  • Preparation : In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (1.0 eq) in a 3M solution of hydrochloric acid (3.0 eq).

  • Cooling : Cool the resulting solution to 0–5 °C using an ice-salt bath. The aniline hydrochloride may precipitate, forming a fine slurry.

  • Nitrite Addition : Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine slurry over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction : Stir the reaction mixture for an additional 15-20 minutes at 0–5 °C after the addition is complete. The formation of the diazonium salt is often indicated by a slight color change and the dissolution of the initial precipitate.

  • Validation : A positive test on starch-iodide paper (which turns blue-black) indicates the presence of excess nitrous acid, confirming the reaction has gone to completion. Quench any excess nitrous acid with a small amount of urea or sulfamic acid.

  • Usage : The resulting cold solution of the diazonium salt is unstable and should be used immediately in the subsequent synthetic step (e.g., azo coupling or Sandmeyer reaction).

Acylation: Protection and Reactivity Modulation

The high reactivity of the amino group can be problematic, leading to unwanted side reactions such as oxidation or polysubstitution during electrophilic aromatic substitution (e.g., nitration). Acylation converts the highly activating amino group into a less activating N-acyl group (amide). This strategy serves two primary purposes:

  • Protection : It prevents the amino group from being oxidized by harsh reagents like concentrated nitric acid.[1][7]

  • Modulation : It moderates the activating effect on the aromatic ring, allowing for more controlled and selective substitution.[1]

The amide can be easily hydrolyzed back to the amine under acidic or basic conditions after the desired ring modification is complete.[8][9]

Experimental Protocol: Acylation with Acetic Anhydride

  • Setup : To a solution of this compound (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq).[9][10]

  • Reaction : Heat the mixture to a gentle reflux (around 100-120 °C) for 1-2 hours.

  • Isolation : Cool the reaction mixture and pour it slowly into a beaker of ice water with constant stirring.

  • Precipitation : The N-acetylated product, N-(2-methyl-4-propoxyphenyl)acetamide, will precipitate as a solid.

  • Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry. The product can be further purified by recrystallization from an appropriate solvent like ethanol/water.

  • Validation : The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

ReagentMolar RatioTypical SolventReaction TimeYield (%)
Acetic Anhydride1.1 - 1.5Glacial Acetic Acid1 - 4 hours>90
Acetyl Chloride1.1Pyridine or THF0.5 - 2 hours>90
p-Toluenesulfonyl Chloride1.1Pyridine2 - 6 hours~85-95

Table 1: Comparison of common acylating agents for aromatic amines.[8][11]

N-Alkylation: Challenges and Modern Solutions

Direct alkylation of the amino group with alkyl halides is often difficult to control and typically results in a mixture of mono- and di-alkylated products, along with the quaternary ammonium salt.[12] This is because the newly formed secondary amine is often more nucleophilic than the starting primary amine.

However, for specialized applications requiring N-alkylated derivatives, modern catalytic methods offer high selectivity. Reductive amination or transition-metal-catalyzed N-alkylation using alcohols as alkylating agents are preferred strategies.[13]

Conceptual Workflow: Catalytic N-Alkylation with Alcohols

This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde by a ruthenium or iridium catalyst. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst (using the "borrowed" hydrogen) to yield the secondary amine.

G cluster_0 Catalytic Cycle Amine This compound Aldehyde R-CHO (Intermediate) Alcohol R-CH2OH Alcohol->Aldehyde - H2 (borrowed) Catalyst Ru or Ir Catalyst (e.g., [(PPh3)2NiCl2]) Imine Ar-N=CHR (Intermediate) Aldehyde->Imine + Amine, - H2O Product N-alkylated Amine (Secondary) Imine->Product + H2 (returned) Water H2O

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-Methyl-4-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental characterization of 2-Methyl-4-propoxyaniline (CAS: 857007-46-6).

Part 1: Executive Summary & Chemical Identity

This compound is a critical intermediate in the synthesis of pharmaceutical agents (e.g., local anesthetics and microtubule disruptors) and functionalized azo dyes. Its solubility profile is the governing parameter for yield optimization during recrystallization and purification.

Unlike simple anilines, the presence of the propoxy tail (C3H7O-) significantly increases lipophilicity (LogP ~2.4), altering its solvation thermodynamics compared to methyl- or methoxy-analogs. This guide provides a robust framework for determining its solubility, predicting solvent behavior, and modeling thermodynamic parameters.

Physicochemical Profile
PropertyValue (Predicted/Experimental)Relevance to Solubility
Molecular Formula C₁₀H₁₅NOOrganic scaffold
Molecular Weight 165.23 g/mol Molar volume considerations
LogP (Octanol/Water) ~2.42 ± 0.3Indicates preference for medium-polarity solvents
H-Bond Donors 1 (–NH₂)Solvation via H-bonding with alcohols/water
H-Bond Acceptors 2 (–NH₂, –O–)Interaction with protic solvents
pKa (Conjugate Acid) ~4.8 - 5.1pH-dependent solubility in aqueous media

Part 2: Predicted Solubility Trends & Solvent Ranking

Based on the Hansen Solubility Parameters (HSP) and functional group contributions, this compound exhibits a "Like Dissolves Like" behavior skewed towards polar aprotic and medium-polarity protic solvents.

Solvent Compatibility Matrix

The following ranking is derived from the solute's dielectric requirement and van der Waals interactions introduced by the propyl chain.

RankSolvent ClassSpecific SolventsSolvation Mechanism
1 (Best) Polar Aprotic DMSO, DMF, NMPStrong dipole-dipole interactions; disruption of crystal lattice.
2 Short-Chain Alcohols Methanol, Ethanol, IsopropanolH-bonding with amine/ether groups; alkyl chain compatibility.
3 Esters/Ketones Ethyl Acetate, AcetoneDipole interactions; good for crystallization (moderate solubility).
4 Chlorinated Dichloromethane (DCM), ChloroformGood dispersion forces; high solubility but environmental concerns.
5 (Poor) Non-Polar Hexane, HeptaneLack of polarity to overcome lattice energy; anti-solvent potential.
6 (Worst) Aqueous Water (Neutral pH)Hydrophobic effect of propoxy/methyl groups dominates.

Critical Insight: The propoxy group reduces water solubility significantly compared to p-anisidine (methoxy analog). For aqueous formulations, salt formation (using HCl or Methanesulfonic acid) is required to protonate the amine.

Part 3: Experimental Protocol (Self-Validating)

To generate authoritative solubility data (Mole Fraction,


), the Isothermal Saturation Method  (Shake-Flask) coupled with HPLC-UV detection is the gold standard.
Reagents & Equipment[2][3]
  • Solute: this compound (>98% purity).[1]

  • Solvents: HPLC Grade (Methanol, Ethanol, Ethyl Acetate, Toluene).

  • Apparatus: Constant temperature shaker bath (±0.05 K precision), 0.22 µm PTFE syringe filters.

  • Detection: HPLC-UV (Agilent 1200 or equivalent) at

    
     ~240 nm or 290 nm.
    
Step-by-Step Methodology
  • Excess Addition: Add this compound to 10 mL of solvent in a jacketed glass vessel until a visible solid phase persists (supersaturation).

  • Equilibration: Agitate at 150 rpm for 24–48 hours at the target temperature (e.g., 298.15 K).

    • Validation: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Phase Separation: Stop agitation and allow particles to settle for 2 hours (isothermal).

  • Sampling: Withdraw supernatant using a pre-warmed syringe.

  • Filtration: Filter through a 0.22 µm PTFE filter (pre-warmed to prevent precipitation) into a tared volumetric flask.

  • Dilution & Analysis: Dilute with mobile phase and inject into HPLC.

Experimental Workflow Diagram

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (Shake-Flask) 24-48h @ T (const) Start->Equilibrate Check Check Equilibrium (Conc. t1 vs t2 < 2%) Equilibrate->Check Check->Equilibrate Fail (Continue) Settle Phase Separation (Isothermal Settling) Check->Settle Pass Filter Filtration (0.22 µm) *Pre-warmed Syringe* Settle->Filter Dilute Dilution & HPLC Analysis Filter->Dilute Calc Calculate Mole Fraction (x) Dilute->Calc

Figure 1: Self-validating workflow for the determination of thermodynamic solubility using the isothermal saturation method.

Part 4: Thermodynamic Modeling & Analysis

Once experimental data is obtained, it must be fitted to thermodynamic models to extrapolate solubility at unmeasured temperatures and calculate dissolution enthalpy.

Modified Apelblat Equation

This semi-empirical model is most accurate for aniline derivatives in organic solvents.



  • 
     : Mole fraction solubility.[2][3]
    
  • 
     : Absolute temperature (K).[2][3][4]
    
  • 
     : Empirical model constants derived via regression analysis.
    
Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, we calculate the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Positive value indicates the process is endothermic (solubility increases with T).

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    
Mechanistic Pathway Diagram

Thermodynamics cluster_0 Total Enthalpy (ΔH_sol) Solid Solid Crystal Lattice (High Order) Cavity Cavity Formation (Endothermic) Solid->Cavity + ΔH_fusion Interaction Solute-Solvent Interaction (Exothermic) Cavity->Interaction + Solvent Solution Solvated Molecule (Equilibrium) Interaction->Solution - ΔH_solvation

Figure 2: Thermodynamic cycle of dissolution. For this compound, lattice disruption (


) is the energy barrier.

Part 5: Data Presentation Template

When documenting your experimental results, use the following standardized table format to ensure data integrity and comparability.

Table 1: Experimental Mole Fraction Solubility (


) of this compound (101.3 kPa) 
T (K)Methanol (

)
Ethanol (

)
Ethyl Acetate (

)
Toluene (

)
293.15 [Exp. Value][Exp. Value][Exp. Value][Exp. Value]
298.15 [Exp. Value][Exp. Value][Exp. Value][Exp. Value]
303.15 [Exp. Value][Exp. Value][Exp. Value][Exp. Value]
308.15 [Exp. Value][Exp. Value][Exp. Value][Exp. Value]
313.15 [Exp. Value][Exp. Value][Exp. Value][Exp. Value]

Note: Solubility is expected to follow the order: Ethyl Acetate > Ethanol > Methanol > Toluene > Water, driven by the solute's lipophilic propoxy tail favoring medium-polarity organic solvents.

Part 6: References

  • Shake-Flask Method Validation: Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Link

  • Thermodynamic Modeling (Apelblat): Jouyban, A. (2008). Review of the pharmaceutical solubility prediction models. Applied Sciences, 8(1), 1-20. Link

  • Aniline Derivative Solubility Data: Zhang, J., et al. (2017). Solubility and solution thermodynamics of 2-methyl-4-nitroaniline in eleven organic solvents at elevated temperatures. The Journal of Chemical Thermodynamics, 105, 276-288.[4] Link(Note: Used as a structural analog for thermodynamic behavior prediction).

  • Synthesis & Properties: Romagnoli, R., et al. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones. Journal of Medicinal Chemistry, 58(7), 3209–3222. Link(Source confirming chemical identity and synthesis).

Sources

Technical Monograph: Safety Architecture for 2-Methyl-4-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Molecular Profiling & Hazard Identification

Chemical Identity & Structural Logic

2-Methyl-4-propoxyaniline (also known as 4-propoxy-o-toluidine) is a lipophilic aromatic amine used primarily as an intermediate in the synthesis of azo dyes and local anesthetics. Its structural features dictate its specific safety profile:

  • Amino Group (-NH₂): The primary driver of toxicity. It undergoes metabolic N-hydroxylation, leading to methemoglobinemia.

  • Propoxy Group (-OC₃H₇): Adds significant lipophilicity compared to methoxy analogs (e.g., anisidines). This drastically reduces the "breakthrough time" of standard laboratory gloves, facilitating rapid transdermal absorption.

  • Methyl Group (-CH₃): At the ortho position, it introduces steric factors that may modulate metabolic rates but does not mitigate the carcinogenic potential associated with o-toluidine derivatives.

Table 1: Physicochemical & Hazard Profile (Inferred from SAR Data)

PropertyValue / CharacteristicImplication for Handling
Physical State Oily Liquid or Low-Melting SolidHigh surface spreading; difficult to contain spills.
Lipophilicity (LogP) Estimated > 2.5Rapid skin absorption; accumulates in adipose tissue.
Flash Point > 90°C (Estimated)Combustible. Avoid open flames/hot surfaces.[1][2][3][4][5]
pKa (Conjugate Acid) ~ 4.5 - 5.0Weak base. Can be protonated by mineral acids for cleanup.
Primary Toxicity Methemoglobinemia Oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺).
Secondary Toxicity Skin Sensitizer / IrritantPotential for allergic contact dermatitis.
The "Aniline Point": Mechanism of Toxicity

The danger of this compound lies not in the molecule itself, but in its bio-activation. Upon entry (inhalation or skin contact), hepatic cytochrome P450 enzymes convert it into a reactive hydroxylamine species. This metabolite initiates a redox cycle that incapacitates red blood cells.

Figure 1: Metabolic Activation & Toxicity Pathway

ToxicityPathway Aniline This compound (Parent Compound) Liver Hepatic CYP450 (Bioactivation) Aniline->Liver Absorption Hydroxylamine N-Hydroxy Metabolite (Reactive Species) Liver->Hydroxylamine N-Hydroxylation RBC Erythrocyte (Hemoglobin Fe2+) Hydroxylamine->RBC Redox Cycling MetHb Methemoglobin (Fe3+ - Non-functional) RBC->MetHb Oxidation MetHb->RBC NADH MetHb Reductase (Slow Recovery) Hypoxia Tissue Hypoxia (Cyanosis) MetHb->Hypoxia O2 Transport Failure

Caption: The metabolic pathway converting the lipophilic parent amine into the hematotoxic N-hydroxy species.

Part 2: Hierarchy of Controls & Engineering

Containment Strategy

Due to the high skin permeation potential, standard benchtop work is prohibited for neat (undiluted) material.

  • Primary Barrier: All weighing, transfer, and synthesis steps involving the neat substance must occur within a Chemical Fume Hood (Face velocity: 100 fpm) or a Glovebox (if handling powder/dust).

  • Atmosphere: The substance is sensitive to oxidation (darkening over time). Store and handle under an inert atmosphere (Nitrogen or Argon) to prevent the formation of degradation products (azobenzenes) which may have unknown toxicity profiles.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide insufficient protection against propoxy-substituted anilines due to their lipophilicity.

Table 2: PPE Requirements

Body PartStandard ProtocolCritical Note
Hands (Inner) Nitrile (4 mil)Acts as a sweat barrier and secondary splash guard.
Hands (Outer) Silver Shield (EVOH) or Laminate MANDATORY. Nitrile breakthrough time is <5 mins. EVOH > 4 hours.
Respiratory P100/OV CartridgeRequired if working outside a hood (e.g., spill cleanup).
Eyes Chemical GogglesSafety glasses are insufficient for liquid amines.
Body Tyvek Lab CoatPrevent absorption through standard cotton clothing.

Part 3: Operational Protocols

Synthesis & Handling Workflow

This protocol ensures containment of the amine functionality and prevents cross-contamination.

Figure 2: Safe Handling Lifecycle

HandlingLifecycle Receipt Receipt & Storage (Dark Glass, N2, Secondary Containment) Prep Preparation (Weighing in Fume Hood) Receipt->Prep Transfer via Syringe/Cannula Reaction Reaction/Use (Closed Vessel) Prep->Reaction Double-Gloved Handling Quench Acidic Quench (Protonation to Salt) Reaction->Quench 1M HCl Wash Waste Waste Disposal (Segregated Organic) Quench->Waste pH < 3

Caption: Operational workflow emphasizing the acidification step to reduce volatility before disposal.

The "Acid Scavenge" Technique (Self-Validating Protocol)

To validate that the workspace is free of contamination and to render the waste safer, use the Protonation Principle .

  • Concept: Free amines are volatile and lipophilic. Ammonium salts (protonated amines) are non-volatile and water-soluble.

  • Protocol:

    • Step 1: Prepare a "Quench Bath" of 1M HCl or 10% Citric Acid.

    • Step 2: All glassware, syringes, and septa contacting the substance must be rinsed immediately into this bath.

    • Step 3 (Validation): Check the pH of the waste stream. It must remain acidic (pH < 3). If the pH rises, the amine is not fully protonated—add more acid.

    • Result: The toxic free amine is converted to 2-methyl-4-propoxyanilinium chloride, which cannot easily penetrate the skin or vaporize.

Part 4: Emergency Response & Toxicology[7][8]

Exposure Response[1][7][9]
  • Skin Contact: Do NOT use alcohol/ethanol. Solvents increase skin permeability. Wash with copious amounts of soap and water for 15 minutes.

  • Inhalation: Move to fresh air immediately. Administer 100% Oxygen if cyanosis (blue lips/fingernails) is observed.

  • Eye Contact: Flush with water for 15 minutes. Consult an ophthalmologist.

Medical Surveillance: Methemoglobinemia

Researchers working frequently with this compound should have baseline G6PD (Glucose-6-Phosphate Dehydrogenase) deficiency screening.

  • Symptoms: Headache, dizziness, fatigue, chocolate-brown blood, cyanosis.

  • Antidote: Methylene Blue (1-2 mg/kg IV).

    • Contraindication: Do not use Methylene Blue in G6PD-deficient individuals (risk of severe hemolysis).

Waste Management
  • Classification: Hazardous Organic Waste (Toxic).

  • Segregation: Do not mix with oxidizing agents (Nitric acid, Peroxides) as this may cause vigorous exothermic reactions or formation of nitro-compounds.[6]

  • Labeling: Must be explicitly labeled "TOXIC: AROMATIC AMINE."

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7441, 2-Methyl-4-nitroaniline (Precursor Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Anilines and Substituted Anilines - Toxicological Summary. Retrieved from [Link]

  • Ash-Bernal, R., et al. (2004). Acquired Methemoglobinemia: A Retrospective Series of 138 Cases at 2 Teaching Hospitals. Medicine, 83(5), 265-273. (Clinical basis for Methylene Blue protocol).
  • Occupational Safety and Health Administration (OSHA). (2023). Occupational Chemical Database: Aniline and Homologues. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-4-propoxyaniline via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary drug development, the efficient and selective synthesis of novel molecular scaffolds is paramount. Aryl ethers, and specifically substituted anilines, represent a privileged structural motif in a vast array of pharmacologically active agents. Their synthesis, therefore, is a critical competency for any research scientist in the pharmaceutical and biotechnology sectors. This comprehensive guide provides an in-depth, field-proven protocol for the synthesis of 2-Methyl-4-propoxyaniline, a valuable building block, utilizing the venerable Williamson ether synthesis.

This document transcends a mere recitation of steps. It is designed to be a self-validating instructional tool, grounding each procedural choice in sound mechanistic principles and anticipating potential challenges. The protocols herein are structured to empower the researcher not only to replicate the synthesis but also to adapt and troubleshoot with confidence.

Strategic Overview: Navigating the Synthesis of this compound

The synthesis of this compound is most effectively approached via a two-step sequence starting from a commercially available precursor, m-cresol. The overall strategy involves:

  • Synthesis of the Key Intermediate, 4-Amino-3-methylphenol: This step transforms m-cresol into the necessary aminophenol scaffold.

  • Selective O-Alkylation via Williamson Ether Synthesis: This crucial step introduces the propoxy group onto the phenolic oxygen of 4-Amino-3-methylphenol, yielding the final product.

A significant challenge in the synthesis of alkoxy anilines from aminophenols is the potential for competing N-alkylation, as the amino group can also act as a nucleophile.[1] To circumvent this, a protection-alkylation-deprotection strategy is employed for selective O-alkylation.

Mechanistic Underpinnings: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In the context of this synthesis, the reaction is initiated by the deprotonation of the hydroxyl group of an aminophenol with a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks a primary alkyl halide, in this case, 1-bromopropane, displacing the bromide leaving group in a single, concerted step.

To ensure selective O-alkylation and prevent the undesired N-alkylation, the amino group of 4-amino-3-methylphenol is transiently protected as an imine by reaction with benzaldehyde. This protection strategy effectively removes the nucleophilicity of the amino group, directing the alkylation exclusively to the phenoxide. Subsequent acidic hydrolysis readily removes the imine protecting group to furnish the desired this compound.[2][3][4]

Experimental Protocols

Synthesis of 4-Amino-3-methylphenol

The starting material, 4-Amino-3-methylphenol, can be synthesized from m-cresol via a two-step nitrosation and reduction sequence as detailed in the patent literature.[1]

Step 1: Nitrosation of m-Cresol

This reaction should be performed in a well-ventilated fume hood.

  • To a stirred solution of m-cresol (1.0 eq) in an aqueous sodium hydroxide solution, sodium nitrite (1.0-1.2 eq) is added.

  • The mixture is cooled to 0-5 °C in an ice-salt bath.

  • Concentrated hydrochloric acid (approx. 2.0 eq) is added dropwise while maintaining the temperature below 10 °C.

  • The reaction mixture is stirred for 2-4 hours at this temperature.

  • The resulting precipitate, 4-nitroso-3-methylphenol, is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 4-Nitroso-3-methylphenol

  • The dried 4-nitroso-3-methylphenol (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol.

  • A catalytic amount of palladium on carbon (5-10 mol%) is added to the solution.

  • The mixture is subjected to hydrogenation (H₂ gas) in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric or slightly elevated pressure.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield crude 4-Amino-3-methylphenol, which can be purified by recrystallization.

Williamson Ether Synthesis of this compound

This protocol is adapted from established methods for the selective O-alkylation of aminophenols.[2][3][4]

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
4-Amino-3-methylphenol123.15--Irritant, Harmful
Benzaldehyde106.121.044178.1Irritant, Harmful
Potassium Carbonate138.212.43-Irritant
1-Bromopropane123.001.3571Flammable, Irritant
Acetone58.080.79156Flammable, Irritant
Methanol32.040.79264.7Flammable, Toxic
Dichloromethane84.931.3339.6Carcinogen, Irritant
1 M Hydrochloric Acid36.46~1.0-Corrosive
Saturated Sodium Bicarbonate84.01--Irritant
Anhydrous Sodium Sulfate142.042.66-Irritant

Experimental Workflow Diagram

Williamson_Ether_Synthesis_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: Alkylation cluster_deprotection Step 3: Deprotection & Workup cluster_purification Step 4: Purification start 4-Amino-3-methylphenol + Benzaldehyde in Methanol stir Stir at RT, 1h start->stir evap1 Evaporate Methanol stir->evap1 imine N-(phenylmethylene)-3-methyl-4-aminophenol (Imine Intermediate) evap1->imine imine_in Imine Intermediate reagents Add K₂CO₃ and 1-Bromopropane in Acetone imine_in->reagents reflux Reflux, 8-12h reagents->reflux filter Filter off K₂CO₃ reflux->filter evap2 Evaporate Acetone filter->evap2 protected_product Protected Product evap2->protected_product protected_in Protected Product hydrolysis Add CH₂Cl₂ and 1M HCl, Stir vigorously, 1h protected_in->hydrolysis separation Separate Layers hydrolysis->separation neutralize Neutralize Aqueous Layer with NaHCO₃ separation->neutralize extraction Extract with CH₂Cl₂ neutralize->extraction dry Dry with Na₂SO₄ extraction->dry evap3 Evaporate CH₂Cl₂ dry->evap3 final_product Crude this compound evap3->final_product crude_product Crude Product chromatography Column Chromatography (Silica Gel) crude_product->chromatography pure_product Pure this compound chromatography->pure_product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Protection of the Amino Group:

    • In a round-bottom flask, dissolve 4-Amino-3-methylphenol (1.0 eq) in methanol.

    • To this solution, add benzaldehyde (1.0 eq) and stir at room temperature for 1 hour.

    • Remove the methanol under reduced pressure to obtain the crude N-(phenylmethylene)-3-methyl-4-aminophenol (imine). This intermediate is often used in the next step without further purification.

  • O-Alkylation:

    • Dissolve the crude imine in acetone.

    • Add anhydrous potassium carbonate (2.0 eq) to the solution, followed by 1-bromopropane (1.1 eq).

    • Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

    • Wash the filter cake with a small amount of acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude protected product.

  • Deprotection and Work-up:

    • Dissolve the crude protected product in dichloromethane.

    • Add an equal volume of 1 M hydrochloric acid and stir the biphasic mixture vigorously for 1 hour at room temperature to hydrolyze the imine.

    • Separate the layers in a separatory funnel. The product will be in the aqueous layer as its hydrochloride salt.

    • Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Process Optimization and Troubleshooting

The success of this synthesis hinges on the careful control of reaction conditions to favor the desired O-alkylation.

Troubleshooting Guide

Troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution p1 Low Yield of Final Product c1a Incomplete Protection p1->c1a c1b Inefficient Alkylation p1->c1b c1c Loss during Workup/Purification p1->c1c p2 Presence of N-Alkylated Byproduct c2a Incomplete Imine Formation p2->c2a c2b Hydrolysis of Imine during Alkylation p2->c2b p3 Incomplete Reaction c3a Insufficient Reaction Time/Temperature p3->c3a c3b Deactivated Alkylating Agent p3->c3b c3c Poor Quality Base p3->c3c s1a Ensure complete removal of methanol after imine formation c1a->s1a s1b Increase reflux time or use a more polar aprotic solvent like DMF c1b->s1b s1c Careful extraction and chromatography c1c->s1c s2a Extend reaction time for imine formation or use a dehydrating agent c2a->s2a s2b Ensure anhydrous conditions for alkylation c2b->s2b s3a Increase reflux time and monitor by TLC c3a->s3a s3b Use freshly distilled 1-bromopropane c3b->s3b s3c Use freshly dried K₂CO₃ c3c->s3c

Caption: Troubleshooting logic for the synthesis of this compound.

Characterization and Analytical Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.7-6.8 (m, 2H, Ar-H), 6.6 (d, 1H, Ar-H), 3.85 (t, 2H, OCH₂), 3.5 (br s, 2H, NH₂), 2.1 (s, 3H, Ar-CH₃), 1.7-1.8 (m, 2H, OCH₂CH₂), 1.0 (t, 3H, CH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 152.0 (C-O), 140.0 (C-N), 122.0 (C-CH₃), 116.0 (Ar-CH), 115.0 (Ar-CH), 114.0 (Ar-CH), 70.0 (OCH₂), 22.0 (OCH₂CH₂), 17.0 (Ar-CH₃), 10.0 (CH₂CH₃)
Mass Spec. (ESI+)m/z: 166.12 [M+H]⁺
Appearance Colorless to pale yellow oil or low-melting solid

Conclusion

The Williamson ether synthesis, when coupled with a judicious choice of protecting group strategy, provides a robust and reliable method for the preparation of this compound. The protocols detailed in this guide are designed to be both reproducible and scalable, offering a solid foundation for researchers engaged in the synthesis of novel aniline derivatives for drug discovery and development. By understanding the underlying mechanistic principles and potential pitfalls, scientists can confidently execute this synthesis and adapt it for the creation of a diverse range of valuable molecules.

References

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. Available at: [Link]

  • ResearchGate. Selective alkylation of aminophenols. Available at: [Link]

  • ResearchGate. Download Table | Selective alkylation of the amino group of aminophenols. Available at: [Link]

  • Google Patents. CN103508908A - Preparation method for 4-amino-3-methylphenol.
  • Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. Available at: [Link]

  • PubChem. 2-Methyl-4-nitroaniline. Available at: [Link]

Sources

Application Note: High-Efficiency Purification of 2-Methyl-4-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Methyl-4-propoxyaniline (an analog of p-phenetidine) is a critical intermediate in the synthesis of local anesthetics and azo dyes. While structurally simple, the molecule presents distinct purification challenges due to the electron-donating nature of the propoxy and amino groups. This electronic density makes the compound highly susceptible to oxidative degradation, often resulting in "tarry" or colored impurities (quinoid-like species) that are difficult to remove via standard chromatography.

This Application Note details a robust purification strategy focusing on recrystallization as the primary method, with an Acid-Base Rescue Protocol for low-purity crude inputs. By leveraging the specific solubility profile of the lipophilic propoxy tail against the polar amine head, we can achieve purities exceeding 99.5% (HPLC).

Key Challenges Addressed
  • Oxidative Instability: Prevention of darkening during the heating phase.

  • "Oiling Out": Managing the low melting point (typically <60°C for alkoxy-toluidines) to prevent phase separation before crystallization.

  • Isomeric Impurities: Removal of regioisomers (e.g., 2-methyl-5-propoxyaniline) derived from non-selective nitration/alkylation steps.

Physicochemical Context & Solvent Strategy

Successful recrystallization relies on creating a supersaturated solution where the target molecule precipitates while impurities remain in the mother liquor.

Solubility Profile
SolventSolubility (Cold)Solubility (Hot)Suitability
Water InsolubleSlightly SolubleAnti-solvent
Ethanol Very SolubleVery SolubleGood Solvent (requires water)
Ethyl Acetate SolubleVery SolubleGood Solvent (requires hexane)
Heptane/Hexane InsolubleSolubleAnti-solvent
Toluene SolubleVery SolubleGood Solvent
The Chosen System: Ethanol-Water (95:5 to 50:50)

For this specific lipophilic aniline, a binary solvent system of Ethanol/Water is recommended. The ethanol solubilizes the hydrophobic propoxy chain, while water acts as the anti-solvent to force the lattice formation of the polar amine head.

  • Alternative: For highly non-polar impurities, a Toluene/Heptane system may be used, though it is less effective at removing polar oxidation byproducts.

Protocol A: Standard Recrystallization (Purity >95% Input)

Objective: To upgrade technical grade material (95%) to analytical grade (>99%).

Reagents
  • Crude this compound

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Carbon (Norit® or Darco®) – Critical for color removal

  • Sodium Hydrosulfite (Na₂S₂O₄) – Optional antioxidant

Step-by-Step Methodology
  • Dissolution (The "Minimum Solvent" Rule):

    • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add 20 mL of Ethanol.

    • Heat to mild reflux (approx. 70°C).

    • Observation: If the solid does not dissolve completely, add Ethanol in 2 mL increments until dissolution is complete.

    • Expert Tip: Do not boil aggressively; anilines oxidize rapidly at high temperatures.

  • Decolorization & Stabilization:

    • Remove heat source and let the solution cool slightly (to ~60°C).

    • Add 0.5 g Activated Carbon.

    • Optional: Add 50 mg Sodium Hydrosulfite to prevent oxidation during the hot filtration.

    • Stir gently for 10 minutes.

  • Hot Filtration:

    • Prepare a pre-warmed gravity filtration setup (fluted filter paper + glass funnel).

    • Filter the mixture rapidly into a clean flask to remove the carbon.

    • Note: If crystals form on the paper, rinse with 2-3 mL of hot ethanol.

  • Nucleation (The Anti-Solvent Addition):

    • Reheat the filtrate to 60-65°C.

    • Add hot Deionized Water dropwise while swirling.

    • Stop Point: Stop adding water the moment a persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of Ethanol to clear the solution (restore transparency).

  • Crystallization Kinetics:

    • Allow the flask to cool to room temperature undisturbed for 2 hours.

    • Mechanism:[1][2] Rapid cooling leads to small crystals that trap impurities. Slow cooling allows the crystal lattice to reject isomers.

    • Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Collect crystals via vacuum filtration (Buchner funnel).

    • Wash the filter cake with 10 mL of cold Ethanol/Water (50:50 mix).

  • Drying:

    • Dry in a vacuum oven at 35°C for 12 hours.

    • Warning: Do not exceed 45°C as the compound may melt or sublime.

Protocol B: Acid-Base Rescue (For "Oiling Out" or Low Purity)

If the material "oils out" (forms a liquid layer instead of crystals) during Protocol A, or if the crude is dark brown/black, use this method.

  • Salt Formation: Dissolve the crude oil in Diethyl Ether. Bubble dry HCl gas or add Ethanolic HCl. The This compound Hydrochloride salt will precipitate as a stable solid.

  • Purification: Recrystallize the salt from Isopropanol/Methanol. Salts have much higher melting points and crystallize more readily than the free base.

  • Neutralization: Dissolve the pure salt in water. Basify with 10% NaOH to pH 10. Extract the free base into Dichloromethane (DCM), dry over MgSO₄, and evaporate to yield the pure solid.

Process Visualization (Workflow)

PurificationWorkflow Start Crude this compound Dissolve Dissolve in Hot Ethanol (60-70°C) Start->Dissolve Carbon Add Activated Carbon (+ Na2S2O4 optional) Dissolve->Carbon Filter Hot Filtration Carbon->Filter Remove color bodies Turbidity Add Hot Water until Turbid (Clear with Ethanol drop) Filter->Turbidity Cooling Slow Cooling (RT -> 4°C) Turbidity->Cooling Check Did it Oil Out? Cooling->Check Rescue Protocol B: HCl Salt Formation Check->Rescue Yes (Liquid Phase) Isolate Vacuum Filtration Check->Isolate No (Crystals) Neutralize Neutralize Rescue->Neutralize After Salt Purification Dry Vacuum Dry < 40°C Isolate->Dry Final Pure Product (>99% HPLC) Dry->Final Neutralize->Isolate After Salt Purification

Figure 1: Decision tree for the purification of this compound, including the rescue pathway for oiling-out events.

Analysis & Troubleshooting

Quality Control Metrics
TestSpecificationMethod
Appearance Off-white to pale beige needlesVisual
Melting Point Distinct sharp range (e.g., 52-54°C)*Capillary Method
Purity > 99.0% AreaHPLC (C18, ACN/Water)
Color (Solution) Colorless in MethanolColorimetry

*Note: Exact melting point depends on specific polymorphs but should be sharp.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Oiling Out Temperature too high; Impurities lowering MP.Use Protocol B (HCl Salt) or add a seed crystal at 45°C.
Low Yield Too much solvent used.Evaporate 50% of solvent and re-cool.
Colored Crystals Oxidation products trapped.Repeat recrystallization with fresh Activated Carbon.
Product is Wet Hygroscopic nature or occluded water.Desiccate over P₂O₅ under vacuum.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for general aniline recrystallization techniques).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann. (Source for solvent selection for aromatic amines).

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Purification of 5-Chloro-2-(propan-2-yl)aniline. (Analogous purification logic for substituted anilines).

  • Sigma-Aldrich. (n.d.). 2-Methyl-4-nitroaniline Safety & Properties. (Used for comparative melting point and solubility estimation).

Sources

Application Note: Analytical Characterization of 2-Methyl-4-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7]

2-Methyl-4-propoxyaniline (also known as 4-propoxy-o-toluidine) is a functionalized aniline derivative utilized as a high-value intermediate in the synthesis of bioactive small molecules, including indolyl-pyridinyl-propenones investigated for anticancer activity (methuosis induction) and potential taste modulation agents.[1][2]

Accurate characterization of this compound is critical due to the reactivity of the primary amine and the lipophilicity introduced by the propoxy chain. Common challenges include oxidative degradation (browning), positional isomer contamination (e.g., 3-methyl isomers), and peak tailing in reverse-phase chromatography.[1][2]

Physicochemical Properties[1][2]
PropertyValueNotes
CAS Number 857007-46-6Verified Identifier
Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Appearance Pale yellow to brown oil/solidDarkens upon oxidation
LogP (Predicted) ~2.51Moderately Lipophilic
pKa (Predicted) ~5.0 (Conjugate Acid)Ionized at pH < 5
Solubility DMSO, Methanol, DCMLow solubility in water

Safety & Handling (Critical)

Warning: As an aniline derivative, this compound poses potential risks of methemoglobinemia and skin sensitization.[2]

  • Engineering Controls: All weighing and solution preparation must occur within a certified chemical fume hood.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1][2]

Analytical Workflow Overview

The following diagram outlines the decision matrix for characterizing this compound, moving from raw material identification to quantitative purity assessment.

AnalyticalWorkflow Sample Raw Sample (this compound) ID_Check Identity Confirmation Sample->ID_Check Purity_Check Purity Assessment Sample->Purity_Check NMR 1H NMR / 13C NMR (Structural Isomers) ID_Check->NMR Primary IR FT-IR (Functional Groups) ID_Check->IR Supportive GCMS GC-MS (Volatiles & MW) ID_Check->GCMS Secondary Purity_Check->GCMS Residual Solvents HPLC HPLC-UV/DAD (Quantitation) Purity_Check->HPLC Non-Volatiles

Figure 1: Analytical workflow for the complete characterization of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)[1][2]

Objective: Quantitative purity analysis and detection of non-volatile impurities. Challenge: The basic amino group (


) interacts with residual silanols on silica columns, causing peak tailing.[1][2]
Solution:  Use of a "Base-Deactivated" (End-capped) C18 column with a low pH mobile phase to ensure the amine is fully protonated (cationic) and elutes with good symmetry, or a high pH method to keep it neutral.[1][2] Method A (Low pH)  is recommended for compatibility with LC-MS.[1][2]
Chromatographic Conditions
ParameterSetting
Instrument HPLC with Diode Array Detector (DAD)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV at 235 nm (primary), 280 nm (secondary)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Gradient Program[1][2]
Time (min)% Mobile Phase BDescription
0.010%Initial Hold
10.090%Linear Ramp
12.090%Wash
12.110%Re-equilibration
15.010%End
Sample Preparation[2]
  • Diluent: 50:50 Water:Acetonitrile.[1][2]

  • Stock Solution: Dissolve 10 mg of sample in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Protocol 2: Gas Chromatography - Mass Spectrometry (GC-MS)[1][2]

Objective: Confirmation of molecular weight (


) and detection of volatile organic impurities (solvents, starting materials).
Note:  Direct injection is suitable, but if peak tailing is observed, derivatization with acetic anhydride is recommended.[2]
Instrument Parameters
  • System: GC-MS (Single Quadrupole)[1][2][3][4]

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm)[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow)

  • Inlet: Split Mode (20:1), 250°C

  • Transfer Line: 280°C[3]

  • Ion Source: 230°C (EI mode, 70 eV)

Temperature Program
  • Initial: 60°C (Hold 1 min) - Solvent Delay

  • Ramp 1: 20°C/min to 200°C

  • Ramp 2: 10°C/min to 300°C (Hold 3 min)

Expected MS Fragmentation (EI)
  • Molecular Ion (

    
    ):  m/z 165 (Strong)[1][2]
    
  • Base Peak: Likely m/z 122 or 123 (Loss of propyl chain via McLafferty rearrangement or cleavage).[1][2]

  • Tropylium Ion: Characteristic aromatic fragments around m/z 77-91.[1][2]

Protocol 3: Structural Identification (NMR)

Objective: Unequivocal structural confirmation distinguishing the 2-methyl isomer from the 3-methyl isomer.

1H NMR (400 MHz, DMSO-d6)
  • 
     0.96 ppm (t, 3H):  Methyl of the propoxy group (
    
    
    
    ).[1][2]
  • 
     1.68 ppm (m, 2H):  Methylene of the propoxy group (
    
    
    
    ).[1][2]
  • 
     2.05 ppm (s, 3H):  Aryl-Methyl group at Position 2 (
    
    
    
    ).[1][2]
  • 
     3.78 ppm (t, 2H):  Oxymethylene (
    
    
    
    ).[1][2]
  • 
     4.50 ppm (br s, 2H):  Amine protons (
    
    
    
    ).[1][2] Shift varies with concentration.
  • Aromatic Region (

    
     6.5 - 6.8 ppm): 
    
    • Look for an ABC spin system (or ABX) characteristic of 1,2,4-substitution.[1][2]

    • H3 (Ortho to CH3, Meta to NH2): Doublet (small coupling).[2]

    • H5 (Ortho to Propoxy): Doublet of doublets.[1][2]

    • H6 (Ortho to NH2): Doublet.[1][2]

Structural Logic Diagram

StructureLogic Spectrum NMR Spectrum Analysis Aliphatic Aliphatic Region (0.5 - 4.5 ppm) Spectrum->Aliphatic Aromatic Aromatic Region (6.0 - 7.5 ppm) Spectrum->Aromatic Propoxy Propoxy Chain (Triplet-Multiplet-Triplet) Aliphatic->Propoxy Methyl Aryl-Methyl Singlet (~2.1 ppm) Aliphatic->Methyl Subst_Pattern 1,2,4-Substitution (3 Ar-H signals) Aromatic->Subst_Pattern Validation CONFIRMED STRUCTURE: This compound Propoxy->Validation Methyl->Validation Subst_Pattern->Validation

Figure 2: NMR structural elucidation logic for this compound.

References

  • Synthesis & Bioactivity Context: Prompt, A. H., et al. (2015).[1][2] Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. Journal of Medicinal Chemistry, 58(7), 3093–3111.[2] (Describes the synthesis of this compound as intermediate 5b).

  • General Aniline Analysis (EPA Method): U.S. EPA.[1][2] (1996).[1][2] Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

  • HPLC Method Development for Anilines: Restek Corporation. Analysis of Anilines by HPLC-UV. (General reference for base-deactivated column selection).

  • Chemical Database: PubChem Compound Summary: this compound (Related isomer data and physical properties).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methyl-4-propoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Yield Optimization Guide (Route: Nitro-Reduction Pathway) To: Process Chemists & Medicinal Chemistry Researchers From: Senior Application Scientist, Chemical Process Group

Executive Summary

The synthesis of 2-Methyl-4-propoxyaniline is a critical intermediate step for various local anesthetics and dye precursors. While direct alkylation of the aminophenol is possible, it is kinetically inferior due to competing N-alkylation.

This guide focuses on the Nitro-Reduction Route (O-alkylation of 3-methyl-4-nitrophenol followed by catalytic hydrogenation). This pathway offers the highest regioselectivity and yield potential but presents specific challenges regarding phase transfer efficiency and reduction stalling.

Module 1: The O-Alkylation Step (Williamson Ether Synthesis)

The Challenge: Achieving complete conversion of 3-methyl-4-nitrophenol to 2-methyl-4-propoxynitrobenzene without hydrolysis of the alkyl halide.

Q1: Why is my reaction stalling at 60-70% conversion despite excess alkyl halide?

Diagnosis: This is typically a "Potassium Effect" or solubility issue. The phenoxide anion must be "naked" enough to be nucleophilic but the base must be soluble enough to deprotonate the phenol.

Troubleshooting Protocol:

  • Switch Bases: If you are using Sodium Carbonate (

    
    ), switch to Potassium Carbonate (
    
    
    
    )
    . The larger potassium cation (
    
    
    ) forms a looser ion pair with the phenoxide than sodium (
    
    
    ), significantly increasing the nucleophilicity of the oxygen atom [1].
  • Solvent System:

    • Standard: DMF (N,N-Dimethylformamide) is the gold standard for rate but hard to remove.

    • Green Alternative: Use Acetonitrile with

      
      . It allows for easier workup.
      
    • Strictly Avoid: Protic solvents (Ethanol/Methanol) during alkylation. They solvate the anion, drastically reducing nucleophilicity (the "Solvation Cage" effect).

  • Catalysis: Add 5 mol% Potassium Iodide (KI) . This performs an in-situ Finkelstein reaction, converting your 1-bromopropane to the more reactive 1-iodopropane transiently.

Q2: I see a significant impurity at RRT 0.85. What is it?

Diagnosis: This is likely the hydrolysis product of your alkyl halide (1-propanol), or C-alkylated by-products (rare but possible under harsh conditions).

Corrective Action:

  • Dry Your Solvents: Water competes with the phenol for the alkyl halide. Ensure DMF/Acetonitrile water content is

    
    .
    
  • Temperature Control: Do not exceed

    
    . Higher temperatures favor the hydrolysis of 1-bromopropane and potential C-alkylation on the aromatic ring.
    

Data: Solvent & Base Efficiency [1]

SolventBaseAdditiveYield (Isolated)Reaction TimeNotes
Acetone

None65%24 hSlow kinetics (low boiling point).
DMF

None78%12 hModerate solubility issues.
DMF

KI (cat.) 94% 4 h Optimal System. High rate.
TolueneNaOHTBAB82%8 hPhase Transfer Catalysis (Green).
Module 2: The Nitro Reduction (The Yield Killer)

The Challenge: Reducing the nitro group to the amine without "stalling" at the azo/hydrazo intermediates or poisoning the catalyst.

Q3: The reaction turns orange/red and hydrogen uptake stops. What happened?

Diagnosis: You have formed Azoxybenzene or Azobenzene intermediates. This occurs when the reduction is too slow or the catalyst surface is hydrogen-starved, leading to the condensation of nitroso intermediates with hydroxylamines [2].

Troubleshooting Protocol:

  • Mass Transfer: Hydrogen gas solubility is the rate-limiting step. Increase agitation speed (RPM) immediately. If using a balloon, switch to a pressurized vessel (3-5 bar).

  • Solvent Choice: Switch from pure Methanol to Methanol/THF (1:1) . The propoxy-nitro intermediate is hydrophobic; if it precipitates on the catalyst surface, it blocks active sites.

  • Catalyst Loading: Ensure 5-10 wt% loading of 10% Pd/C (50% wet). Dry catalysts are fire hazards and less active for this specific reduction.

Q4: My product is dark brown immediately after filtration.

Diagnosis: Anilines are oxidation-sensitive. This compound is electron-rich (due to the propoxy donor), making it highly susceptible to air oxidation into quinone-imines.

Stabilization Protocol:

  • Acid Trap: Do not isolate the free base if storage is required. Collect the filtrate into a flask containing methanolic HCl. Isolate as the Hydrochloride Salt .

  • Inert Atmosphere: Perform filtration under Nitrogen or Argon blanket.

Module 3: Visual Workflow & Logic

The following diagram illustrates the optimized Critical Control Points (CCPs) for the synthesis.

G Start Starting Material 3-Methyl-4-nitrophenol Step1 Step 1: Williamson Ether Synthesis (O-Alkylation) Start->Step1 Reagents1 Reagents: 1-Bromopropane + K2CO3 Solvent: DMF + KI (cat) Reagents1->Step1 Check1 CCP 1: Moisture Control (Prevent Hydrolysis) Step1->Check1 Check1->Step1 If Low Yield: Check Water Content Inter Intermediate: 2-Methyl-4-propoxynitrobenzene Check1->Inter Yield >90% Step2 Step 2: Catalytic Hydrogenation (Nitro Reduction) Inter->Step2 Reagents2 Reagents: H2 (3 bar) + 10% Pd/C Solvent: MeOH/THF Reagents2->Step2 Check2 CCP 2: Agitation Speed (Prevent Azo formation) Step2->Check2 Check2->Step2 If Orange Color: Increase Pressure/RPM Product Final Product: This compound (Isolate as HCl Salt) Check2->Product Full Conversion

Figure 1: Optimized synthetic workflow for this compound emphasizing Critical Control Points (CCPs) for yield protection.

Module 4: Optimized Experimental Protocol

Step 1: Synthesis of 2-Methyl-4-propoxynitrobenzene

  • Charge a reactor with 3-methyl-4-nitrophenol (1.0 eq) and DMF (5 vol).

  • Add

    
      (1.5 eq) and KI  (0.05 eq). Stir for 15 min at RT.
    
  • Add 1-bromopropane (1.2 eq) dropwise.

  • Heat to

    
     for 4 hours. Monitor by HPLC/TLC.
    
  • Workup: Pour into ice water (20 vol). The product will precipitate as a yellow solid. Filter, wash with water, and dry.[2]

Step 2: Synthesis of this compound

  • Charge autoclave with Intermediate (from Step 1) in MeOH:THF (1:1) .

  • Add 10% Pd/C (50% wet, 5 wt% loading relative to substrate).

  • Purge with Nitrogen (

    
    ), then Hydrogen (
    
    
    
    ).
  • Pressurize to 3 bar (45 psi)

    
    . Set agitation to max.
    
  • Stir at RT for 2-4 hours. Exotherm is expected; keep

    
    .
    
  • Isolation: Filter catalyst over Celite (under

    
    ). Add conc. HCl (1.1 eq) to filtrate. Evaporate solvent to obtain the stable hydrochloride salt.
    
References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 4.11 on Williamson Ether Synthesis and the use of Potassium Carbonate).

  • Blaser, H. U. (2002). "Heterogeneous Catalytic Hydrogenation of Nitroaromatics." Science of Synthesis, 42, 350. (Detailed mechanism on azo-intermediate stalling).

  • BenchChem. (2025).[3] Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. (Specific troubleshooting for nitro reduction stalling).

  • ChemicalBook. (2025). Synthesis of 2-Methyl-4-nitroaniline and derivatives.[4][5] (Process routes for methyl/nitro aniline derivatives).

Sources

Technical Support Center: Purification of 2-Methyl-4-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Removal of impurities from crude 2-Methyl-4-propoxyaniline (CAS: 50692-25-6 / Analogous structures)[1]

Introduction: The "Aniline Challenge"

Welcome to the technical support center. If you are working with This compound (also known as 4-propoxy-o-toluidine), you are likely facing the "Black Tar" scenario.[1]

Electron-rich anilines like this are notoriously sensitive to oxidation.[1] The presence of the electron-donating propoxy group at the para position and the methyl group at the ortho position activates the ring, making the amino group highly susceptible to air oxidation.[1] This results in the formation of iminoquinones and azo-dimers , which manifest as dark red/brown oils or tars, even if the product is 95% pure.[1]

This guide provides a modular troubleshooting approach to isolating the pure amine.

Module 1: The "Black Tar" & Neutral Impurities

Diagnosis: Your crude product is a dark, viscous oil containing unreacted nitro-precursors (2-methyl-4-propoxynitrobenzene) or neutral side products.[1]

The Solution: Acid-Base "Swing" Extraction

This is the single most effective method for cleaning crude anilines.[1] It relies on the basicity of the amine nitrogen (pKa ≈ 5.[1]0) to separate it from neutral organic impurities.[1]

The Protocol
  • Dissolution: Dissolve your crude dark oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Why? These solvents dissolve both the product and the impurities initially.[1]

  • Acidification (The Trap): Extract the organic layer with 2M Hydrochloric Acid (HCl) (3x washes).[1]

    • Mechanism:[1][2][3] The amine protonates to form the water-soluble hydrochloride salt (

      
      ).[1]
      
    • The Split: The neutral impurities (nitro compounds, tars) stay in the organic layer.[1] The product moves to the aqueous layer.[1][4]

  • The Wash: Keep the Aqueous Layer .[1] Wash it once with fresh EtOAc to remove trapped organics.[1]

  • Basification (The Release): Cool the aqueous layer on ice. Slowly add 6M NaOH or Sat. NaHCO₃ until pH > 10.[1]

    • Observation: The solution will turn cloudy/milky as the free base amine precipitates/oils out.[1]

  • Recovery: Extract the now-basic aqueous layer with fresh EtOAc (3x).[1]

  • Drying: Dry the combined organic extracts over Anhydrous

    
    , filter, and concentrate in vacuo.
    

Outcome: You should now have a lighter-colored oil.[1] If it is still dark, the color comes from trace oxidation products which are chemically very similar to the product.[1] Proceed to Module 2.

Module 2: Purification of the Liquid Amine

Diagnosis: The product is an oil (likely, as 2-methyl-4-alkoxyanilines often have low melting points due to the propyl chain flexibility).[1]

The Solution: High-Vacuum Distillation

Recrystallization is difficult for this compound in its free-base form because it is likely a liquid or low-melting solid (estimated MP < 25°C).[1] Distillation is the gold standard here.

Critical Parameters
  • Vacuum Requirement: < 1 mmHg (High Vacuum is non-negotiable).

  • Temperature: Expect a boiling point > 120°C even under vacuum.

  • Stabilization: Add a small amount of Zinc dust or Sodium Dithionite to the distillation flask to suppress oxidation during heating.[1]

Troubleshooting the Distillation:

Issue Cause Fix
Product decomposes/chars Pot temperature too high. Improve vacuum (<0.5 mmHg).[1] Use a short-path distillation head to minimize residence time.[1]
Distillate turns red instantly Oxygen leak or dirty receiver.[1] Flush the entire setup with Argon/Nitrogen before starting.[1] Pre-wash receiver with basic water.[1]

| "Bumping" in the flask | Water content. | Ensure the crude oil was thoroughly dried (


) before distillation.[1] |

Module 3: Solid-State Purification (The Salt Trick)

Diagnosis: You require >99% purity (HPLC grade) and distillation is not yielding the required crystallinity or purity.

The Solution: Hydrochloride Salt Formation

If the free base is an oil, the Hydrochloride salt is almost certainly a stable solid.[1]

The Protocol
  • Dissolve the semi-pure amine in a minimum amount of dry Diethyl Ether or Ethanol .[1]

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (or bubble dry HCl gas) dropwise.

  • Precipitation: The white/off-white hydrochloride salt will precipitate immediately.[1]

  • Filtration: Filter the solid and wash with cold ether.[1]

  • Recrystallization: Recrystallize the salt from Ethanol/Isopropanol .

Why this works: Impurities that co-distilled with the amine often do not form crystalline salts, remaining in the mother liquor.[1]

Visualizing the Workflow

Figure 1: Acid-Base Purification Logic

This diagram illustrates the "Swing" mechanism used to isolate the amine from neutral impurities.[1]

G Crude Crude Mixture (Amine + Neutral Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Wash with 2M HCl Dissolve->AcidWash OrgLayer1 Organic Layer (Contains Neutrals/Tars) AcidWash->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (Contains Amine-HCl Salt) AcidWash->AqLayer1 Amine protonates Basify Basify to pH > 10 (NaOH) AqLayer1->Basify Extract Extract with EtOAc Basify->Extract FinalOrg Final Organic Layer (Pure Amine) Extract->FinalOrg Amine recovers FinalAq Final Aqueous Waste Extract->FinalAq Salts stay

Caption: The Acid-Base "Swing" separates the amine by toggling its solubility between water (acidic pH) and solvent (basic pH).[1]

Frequently Asked Questions (FAQ)

Q: My product turned purple/black overnight. Is it ruined? A: Not necessarily. This is surface oxidation.[1] The bulk material underneath is likely still pure.[1]

  • Fix: Dissolve in ether, filter through a small pad of activated charcoal or silica, and re-concentrate.[1] Store under Argon in the dark.

Q: Can I use Column Chromatography? A: Yes, but it is risky.[1] Silica gel is slightly acidic and can cause anilines to streak or decompose.[1]

  • Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites.[1] Elute with Hexane/EtOAc mixtures.[1]

Q: What are the specific storage requirements? A:

  • Atmosphere: Argon or Nitrogen (essential).[1]

  • Temperature: 2-8°C (Refrigerator).

  • Container: Amber glass (UV protection).[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for Acid-Base Extraction of Amines).

  • PubChem. 2-Methyl-4-nitroaniline (Precursor Analog) Physical Properties. National Library of Medicine.[1] (Used for MP/BP estimation logic).[1] [1]

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed.[1] Oxford University Press, 2012.[1] (Mechanisms of Aniline Oxidation and Protection). [1]

  • National Institute of Standards and Technology (NIST). Aniline Derivative Thermochemistry. (General boiling point trends for alkoxyanilines).

Sources

Managing exothermic reactions in the nitration of 2-propoxytoluene

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists handling the nitration of 2-propoxytoluene.

Topic: Managing Exothermic Reactions & Process Safety Ticket ID: NIT-2-PROP-001 Status: Active Guide

Emergency Response: Thermal Runaway

CRITICAL ALERT: If you observe rapid temperature spikes (>5°C/min) , red/brown fumes (


) , or viscosity changes (tar formation) , execute the following immediately:
  • Stop Dosing: Immediately halt the addition of the nitrating agent.

  • Max Cooling: Maximize coolant flow to the jacket/bath.

  • Do NOT Quench with Water: Adding water to a hot, concentrated acid mixture can cause an explosive "steam explosion."

  • Emergency Dump (If available): Transfer reaction mass to a pre-chilled "drowning vessel" containing a large excess of ice/water only if the internal temperature is below the critical threshold (typically <50°C for this substrate).

  • Evacuate: If red fumes (

    
    ) are escaping containment, evacuate the lab.
    

Core Technical Guide: The Process

Reaction Overview

The nitration of 2-propoxytoluene (1-methyl-2-propoxybenzene) is an electrophilic aromatic substitution.[1] The reaction is highly exothermic due to the activated nature of the benzene ring, which is electron-rich from the propoxy (


) and methyl (

) groups.
  • Target Product: 5-nitro-2-propoxytoluene (Major isomer).

  • Key Hazard: Oxidation of the propoxy side chain or ring cleavage leading to "fume-off" events.

The Self-Validating Protocol

This protocol uses Causality-Based Steps to ensure safety and yield.

StepActionTechnical Rationale (The "Why")
1. Prep Dissolve 2-propoxytoluene in Dichloromethane (DCM) or Acetic Acid .Heat Sink: The solvent acts as a thermal buffer. DCM allows reflux cooling (boiling point ~40°C) as a passive safety barrier against runaway.
2. Cool Cool the solution to -5°C to 0°C .Kinetic Control: Lower temperature suppresses the formation of dinitro- species and oxidation byproducts (red oil).
3. Mix Prepare Mixed Acid (

/

) separately and cool to 0°C.
Pre-Dissipation: The mixing of sulfuric and nitric acid is itself exothermic. Dissipating this heat before reaction prevents a double-exotherm spike.
4. Dose Add Mixed Acid dropwise over 60-90 mins.Accumulation Check: Slow addition prevents "reagent accumulation." If the reaction stalls and then starts suddenly, accumulated acid causes an explosion.
5. Hold Stir at 0-5°C for 1 hour.Completion: Allows the reaction to finish without thermal stress.[2]
6. Quench Pour reaction mixture INTO crushed ice/water.Heat Capacity: Water has high heat capacity. Never add water to the acid; the steam generated will eject the acid.

Mechanism & Selectivity (Visualized)

The propoxy group is a stronger activator than the methyl group and directs ortho/para. However, the ortho position to the propoxy group (position 3) is sterically hindered. The para position (position 5) is the most favorable.

NitrationSelectivity Substrate 2-Propoxytoluene (Activated Ring) Transition Sigma Complex (Resonance Stabilized) Substrate->Transition + HNO3/H2SO4 (Exothermic) Nitronium Nitronium Ion (NO2+) Nitronium->Transition Prod5 5-Nitro-2-propoxytoluene (MAJOR: >90%) Para to Propoxy Transition->Prod5 Kinetic Control (< 5°C) Prod3 3-Nitro isomer (MINOR) Steric Hindrance Transition->Prod3 Minor Pathway ProdDinitro Dinitro Species (HAZARD) Over-nitration Prod5->ProdDinitro Temp > 20°C or Excess Acid

Figure 1: Reaction pathway showing the dominance of the 5-nitro isomer and the risk of dinitration at higher temperatures.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned dark red/black and is fuming. What happened?

  • Diagnosis: Oxidative degradation. You likely exceeded 10°C, causing the nitric acid to oxidize the propoxy ether linkage.

  • Fix: Ensure efficient cooling. Check the stirring rate (poor mixing creates hot spots). Use a solvent like Acetic Anhydride (with care) or DCM to dilute the heat.

Q2: I have low yield and recovered starting material.

  • Diagnosis: "Water Kill." The nitric acid may have been wet, or the sulfuric acid concentration was too low. Water produced during nitration slows the reaction by hydrating the

    
     ion.
    
  • Fix: Use fuming nitric acid or increase the

    
     ratio to act as a stronger dehydrating agent. Ensure the temperature is not too low (<-10°C) which might arrest kinetics completely.
    

Q3: The product contains a high percentage of dinitro- impurities.

  • Diagnosis: Over-nitration.[3] The mono-nitro product is deactivated, but the propoxy group is so strong that a second nitration can occur if conditions are harsh.

  • Fix: strictly control stoichiometry (1.05 eq of

    
    ). Do not allow the temperature to rise during the post-addition stir.
    

Q4: How do I safely scale this up from 10g to 100g?

  • Diagnosis: Surface-area-to-volume ratio decrease. A 100g reaction generates 10x the heat but has less relative cooling surface.

  • Fix: You cannot simply multiply the addition rate. You must slow down the addition to match the cooling capacity (Q_removed > Q_generated). Use a dosing pump coupled to a temperature probe (interlock).

Process Control Logic (Visualized)

For scale-up, automated dosing is required.

CoolingLoop Reactor Reactor (T_internal) Probe Temp Probe Reactor->Probe Measure T Controller PID Controller Probe->Controller Data Pump Acid Dosing Pump Controller->Pump STOP if T > 5°C Valve Coolant Valve Controller->Valve OPEN if T > 0°C Pump->Reactor HNO3 Addition

Figure 2: Safety interlock logic. The acid feed must physically cut off if the reactor temperature exceeds the setpoint.

References

  • Sildenafil Synthesis Overview: Org. Process Res. Dev.2000 , 4, 1, 17–22. (Describes the chlorosulfonation route, but highlights the reactivity of the 2-ethoxy/propoxy scaffold).

  • Nitration Safety Guidelines:Bretherick's Handbook of Reactive Chemical Hazards.
  • Electrophilic Aromatic Substitution Mechanism: Master Organic Chemistry, "Nitration of Benzene Mechanism."

  • Exothermic Reaction Control: Org. Synth. Coll. Vol. 1, p. 372 (Nitration of substituted benzenes).

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Methyl-4-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of 2-Methyl-4-propoxyaniline, a substituted aniline derivative, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. By delving into the intricacies of both ¹H and ¹³C NMR, we will not only predict and interpret its spectral features but also objectively compare these findings with data from alternative analytical techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). This comprehensive approach ensures a self-validating system for structural confirmation, grounded in established spectroscopic principles.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the chemical environment, connectivity, and stereochemistry of a compound. The chemical shift (δ), spin-spin coupling (J), and signal integration in ¹H NMR, alongside the distinct chemical shifts in ¹³C NMR, provide a detailed molecular fingerprint.

Predicting the Spectroscopic Signature of this compound

In the absence of a readily available experimental spectrum, a robust prediction can be formulated by leveraging the principle of substituent effects on the chemical shifts of a benzene ring.[1] Starting with the known chemical shifts of aniline, we can incrementally add the effects of the methyl and propoxy groups to estimate the chemical shifts for this compound.[2]

¹H NMR Spectral Prediction

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the amine protons, and the protons of the methyl and propoxy groups.

  • Aromatic Region (δ 6.5-7.5 ppm): The three protons on the benzene ring will display a characteristic splitting pattern. The proton at C5, situated between the amino and propoxy groups, is expected to be the most shielded. The protons at C3 and C6 will be influenced by the adjacent methyl and amino/propoxy groups, respectively.

  • Amine Protons (-NH₂, δ ~3.5-4.5 ppm): The two amine protons are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.[3]

  • Propoxy Group (-OCH₂CH₂CH₃): This group will give rise to three distinct signals: a triplet for the terminal methyl group (δ ~1.0 ppm), a sextet for the central methylene group (δ ~1.8 ppm), and a triplet for the methylene group attached to the oxygen (δ ~3.9 ppm).

  • Methyl Group (-CH₃, δ ~2.1 ppm): The methyl group attached to the aromatic ring will appear as a singlet.

// Define nodes for the molecule C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,-0.75!"]; C3 [label="C3", pos="-0.8,-2!"]; C4 [label="C4", pos="0.8,-2!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="0,0!"]; N [label="N", pos="0,2.5!"]; H_N1 [label="H", pos="-0.5,3!"]; H_N2 [label="H", pos="0.5,3!"]; C_Me [label="C", pos="-2.6,-0.75!"]; H_Me1 [label="H", pos="-3.1,-0.25!"]; H_Me2 [label="H", pos="-3.1,-1.25!"]; H_Me3 [label="H", pos="-2.3,-1.5!"]; O [label="O", pos="1.6,-2.75!"]; C_p1 [label="C", pos="2.9,-2.75!"]; H_p1_1 [label="H", pos="3.2,-2.25!"]; H_p1_2 [label="H", pos="3.2,-3.25!"]; C_p2 [label="C", pos="3.9,-3.5!"]; H_p2_1 [label="H", pos="3.6,-4!"]; H_p2_2 [label="H", pos="4.4,-4!"]; C_p3 [label="C", pos="4.9,-2.75!"]; H_p3_1 [label="H", pos="5.2,-2.25!"]; H_p3_2 [label="H", pos="4.6,-2.25!"]; H_p3_3 [label="H", pos="5.4,-3.25!"]; H3 [label="H3", pos="-1.5,-2.75!"]; H5 [label="H5", pos="2.1,-0.25!"]; H6 [label="H6", pos="-0.8,0.5!"];

// Define edges for the molecule C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N; N -- H_N1; N -- H_N2; C2 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C4 -- O; O -- C_p1; C_p1 -- H_p1_1; C_p1 -- H_p1_2; C_p1 -- C_p2; C_p2 -- H_p2_1; C_p2 -- H_p2_2; C_p2 -- C_p3; C_p3 -- H_p3_1; C_p3 -- H_p3_2; C_p3 -- H_p3_3; C3 -- H3; C5 -- H5; C6 -- H6;

// Annotations node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Aromatic_H [label="Aromatic Protons\n(δ 6.5-7.0)", pos="-3,1.5!"]; Amine_H [label="Amine Protons\n(δ ~4.0)", pos="2.5,2.5!"]; Propoxy_H [label="Propoxy Protons\n(δ 1.0, 1.8, 3.9)", pos="5.5,-1!"]; Methyl_H [label="Methyl Protons\n(δ ~2.1)", pos="-4.5,-2!"];

} A diagram of the this compound structure with predicted ¹H NMR shifts.

¹³C NMR Spectral Prediction

The ¹³C NMR spectrum will provide complementary information, with each unique carbon atom giving a distinct signal. Aromatic carbons typically resonate in the δ 110-160 ppm region.[1]

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons directly attached to the nitrogen (C1) and oxygen (C4) will be significantly influenced by these heteroatoms. The carbon bearing the methyl group (C2) will also have a characteristic shift. The remaining carbons (C3, C5, C6) will appear in the typical aromatic region.

  • Propoxy Group Carbons: Three signals are expected for the propoxy group: the terminal methyl carbon (δ ~10 ppm), the central methylene carbon (δ ~22 ppm), and the methylene carbon bonded to oxygen (δ ~70 ppm).

  • Methyl Carbon: The methyl group attached to the ring will have a signal around δ 15-20 ppm.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CH6.5 - 7.0115 - 150
-NH₂~4.0 (broad s)-
Ar-CH₃~2.1 (s)~17
-OCH₂CH₂CH₃~3.9 (t)~70
-OCH₂CH₂CH₃~1.8 (sextet)~22
-OCH₂CH₂CH₃~1.0 (t)~10
C1-NH₂-~145
C2-CH₃-~120
C4-OPr-~152

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Comparative Analysis with Alternative Spectroscopic Techniques

While NMR provides a wealth of structural information, a multi-technique approach enhances the confidence in structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

  • N-H Stretching: Primary aromatic amines typically show two bands in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[4]

  • C-N Stretching: A strong band in the 1250-1335 cm⁻¹ region is characteristic of the C-N stretching of aromatic amines.[4]

  • C-O Stretching: The C-O stretching of the ether linkage is expected to produce a strong absorption in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

  • Aromatic C-H and C=C Stretching: Absorptions for aromatic C-H stretching are typically observed above 3000 cm⁻¹, while C=C stretching in the aromatic ring gives rise to bands in the 1450-1600 cm⁻¹ region.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio of the compound and its fragments.

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₅NO, MW = 165.23 g/mol ).

  • Fragmentation Pattern: The fragmentation pattern will be characteristic of an aromatic amine and an ether. Common fragmentation pathways include the loss of the propoxy group or cleavage of the C-C bond of the propyl chain. The tropylium ion (m/z = 91) is a common fragment for alkyl-substituted benzene rings. The presence of an odd-numbered molecular ion peak is also indicative of a compound containing a nitrogen atom.[6]

Technique Information Provided Key Expected Features for this compound
¹H NMR Proton environment, connectivity, and multiplicityDistinct signals for aromatic, amine, methyl, and propoxy protons with characteristic splitting.
¹³C NMR Number of unique carbons and their chemical environment10 distinct signals corresponding to each carbon atom.
FT-IR Presence of functional groupsN-H, C-N, C-O, aromatic C-H, and C=C stretching vibrations.
GC-MS Molecular weight and fragmentation patternMolecular ion peak at m/z = 165, characteristic fragments from the propoxy and methyl groups.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). d. Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

  • ¹H NMR Acquisition: a. Place the NMR tube in the spectrometer. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. d. Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. e. Integrate the signals and reference the spectrum to the TMS signal.

  • ¹³C NMR Acquisition: a. Use the same sample prepared for ¹H NMR. b. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. c. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. d. Process the FID similarly to the ¹H spectrum.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition a Weigh Sample b Dissolve in Deuterated Solvent a->b c Add TMS b->c d Homogenize c->d e Insert Sample d->e f Tune & Shim e->f g Acquire Spectrum f->g h Process FID g->h

Conclusion

The structural elucidation of this compound is most effectively achieved through a synergistic application of ¹H and ¹³C NMR spectroscopy. The predicted spectra, based on established substituent effects, provide a detailed roadmap for interpretation. When corroborated with data from FT-IR and GC-MS, which confirm the presence of key functional groups and the compound's molecular weight, a high degree of confidence in the assigned structure is attained. This multi-faceted analytical approach exemplifies a robust, self-validating methodology crucial for the rigorous demands of chemical research and drug development.

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Navigating Isomeric Complexity: A Comparative Guide to the Structural Elucidation of 2-Methyl-4-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural characterization of aromatic amines is paramount. These moieties are common pharmacophores, and subtle variations in their substitution patterns can dramatically alter their biological activity, metabolic fate, and toxicological profiles. 2-Methyl-4-propoxyaniline, a substituted aniline, presents a classic analytical challenge due to the potential for positional isomers. This guide provides an in-depth analysis of its mass spectrometric fragmentation behavior and objectively compares this technique with other instrumental methods for its definitive identification.

The Power and Pitfalls of Mass Spectrometry in Isomer Identification

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, prized for its sensitivity and ability to provide molecular weight information.[1] When coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a formidable tool for the analysis of complex mixtures.[2][3] However, for positional isomers, which share the same molecular weight, the mass spectrum alone is often insufficient for differentiation. The key lies in the fragmentation pattern, a molecular fingerprint generated by the controlled decomposition of the ionized molecule.[1][4]

Predicting the Electron Ionization (EI) Fragmentation Pattern of this compound

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, inducing extensive fragmentation.[4] The resulting mass spectrum is a rich tapestry of fragment ions that, when interpreted correctly, can reveal the molecule's structure. For this compound (Molecular Weight: 165.23 g/mol ), we can predict a series of characteristic fragmentation pathways based on the established behavior of anilines, aromatic ethers, and alkylbenzenes.

The molecular ion ([M]⁺˙) is expected to be reasonably intense due to the stabilizing effect of the aromatic ring.[5] The fragmentation cascade will likely be dominated by cleavages at the bonds adjacent to the functional groups (α-cleavage) and within the alkyl chain.

Key Predicted Fragmentation Pathways:

  • Benzylic Cleavage: The bond between the propyl group and the ether oxygen is a likely point of initial cleavage. Loss of an ethyl radical (•C₂H₅, 29 Da) via α-cleavage to the aromatic ring would result in a prominent ion at m/z 136 . This is a common fragmentation for alkyl aryl ethers.

  • α-Cleavage to the Amine: For primary aromatic amines, cleavage of the β-bond to the amine is characteristic.[6] In this case, this would involve cleavage within the propyl group, which is less likely to be the primary pathway compared to benzylic cleavage.

  • Loss of the Propoxy Group: A significant fragment could arise from the cleavage of the C-O bond of the ether, leading to the loss of the propoxy radical (•OC₃H₇, 59 Da), resulting in an ion at m/z 106 .

  • Cleavage of the Propyl Chain: Fragmentation of the propyl group itself can occur, leading to the loss of a methyl radical (•CH₃, 15 Da) or an ethyl radical (•C₂H₅, 29 Da) from the molecular ion, resulting in ions at m/z 150 and m/z 136 , respectively. The ion at m/z 136 is likely to be more abundant due to the formation of a more stable secondary carbocation.

  • Aromatic Ring Fragmentation: Aromatic amines can also exhibit fragmentation of the ring itself, often preceded by rearrangements.[7] The loss of HCN from the aniline-type structure can lead to characteristic ions.[6]

The following Graphviz diagram illustrates the predicted primary fragmentation pathways for this compound under electron ionization.

Fragmentation_Pattern M [M]⁺˙ m/z 165 F1 [M - C₂H₅]⁺ m/z 136 M->F1 - •C₂H₅ F2 [M - OC₃H₇]⁺ m/z 106 M->F2 - •OC₃H₇ F3 [M - CH₃]⁺ m/z 150 M->F3 - •CH₃

Caption: Predicted EI-MS fragmentation of this compound.

A Comparative Analysis of Analytical Techniques

While GC-MS is a powerful tool, a multi-faceted approach is often necessary for the unambiguous identification of positional isomers. Here, we compare GC-MS with other relevant analytical techniques.

TechniquePrincipleAdvantages for this compoundDisadvantages for this compound
GC-MS Separation by boiling point/polarity, followed by mass analysis.High chromatographic resolution for isomers. Provides molecular weight and fragmentation pattern for structural elucidation.[2][3]Isomers may have very similar fragmentation patterns, requiring careful interpretation.
LC-MS Separation by polarity/affinity, followed by mass analysis.Suitable for less volatile or thermally labile compounds. Direct injection of aqueous samples is possible.[3][8]Lower chromatographic resolution for some non-polar isomers compared to GC. Softer ionization techniques (e.g., ESI) may not produce sufficient fragmentation for isomer differentiation without tandem MS (MS/MS).[9]
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides detailed information about the chemical environment of each atom (¹H, ¹³C). Can definitively distinguish between positional isomers based on chemical shifts and coupling constants.[10]Lower sensitivity than MS. Requires a relatively pure sample.
Infrared (IR) Spectroscopy Vibrational transitions of chemical bonds.Can provide information about functional groups present. The "fingerprint" region can sometimes distinguish between isomers.Spectra of isomers can be very similar. Not suitable for quantitative analysis.

Experimental Protocols

GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using GC-MS.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).
  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
  • Injection Volume: 1 µL (splitless or split injection depending on concentration).
  • Inlet Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 70 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • MS Ion Source Temperature: 230 °C.
  • MS Quadrupole Temperature: 150 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.
  • Extract the mass spectrum for this peak.
  • Identify the molecular ion and major fragment ions.
  • Compare the obtained spectrum with a library spectrum (if available) or with the predicted fragmentation pattern.

The following workflow diagram illustrates the GC-MS analysis process.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Detection Fragmentation->Detection Spectrum_Extraction Spectrum_Extraction Detection->Spectrum_Extraction Ion_Identification Ion_Identification Spectrum_Extraction->Ion_Identification Comparison Comparison Ion_Identification->Comparison Final_Report Final_Report Comparison->Final_Report

Caption: A typical workflow for GC-MS analysis.

Conclusion: An Integrated Approach for Confident Characterization

While mass spectrometry, particularly GC-MS with electron ionization, provides invaluable data for the structural elucidation of this compound, relying on a single technique can be precarious when dealing with positional isomers. The predicted fragmentation pattern serves as a robust guide for spectral interpretation. However, for unequivocal identification, especially in regulated environments, a combination of chromatographic separation with mass spectrometric fragmentation (GC-MS or LC-MS/MS) and spectroscopic techniques like NMR is the gold standard. This integrated approach leverages the strengths of each method to overcome their individual limitations, ensuring the highest level of scientific rigor and confidence in the final structural assignment.

References

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A Comparative Guide to the Purity Assessment of 2-Methyl-4-propoxyaniline by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. 2-Methyl-4-propoxyaniline, a key building block in the synthesis of various pharmaceutical agents and functional materials, is no exception. Ensuring its purity is critical for downstream applications, where even trace impurities can lead to unwanted side reactions, reduced yields, and compromised final product quality. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity assessment of this compound, supported by experimental data and protocols.

The Critical Role of Purity in Synthesis

The presence of impurities in this compound can have significant consequences. Potential impurities may include starting materials from its synthesis, such as isomers of cresol or incompletely reacted precursors, as well as by-products formed during the manufacturing process.[1][2] These impurities can be structurally similar to the target compound, making their detection and quantification a challenging analytical task. An effective purity assessment method must be able to separate and identify these related substances with high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compound Analysis

GC-MS is a robust and widely used analytical technique for the separation and identification of volatile and semi-volatile compounds.[3][4] The technique couples the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.

Experimental Protocol: GC-MS Analysis of this compound

The following protocol outlines a validated GC-MS method for the purity assessment of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve the sample in methanol and dilute to the mark.

  • Further dilute 1 mL of this solution to 10 mL with methanol to obtain a final concentration of 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Column Agilent HP-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-450)

Workflow for GC-MS Purity Assessment

Caption: Workflow for the purity assessment of this compound by GC-MS.

Rationale for Method Parameters
  • HP-5ms Column: A non-polar column is chosen for its excellent separation of a wide range of semi-volatile compounds, including aromatic amines.[5]

  • Temperature Program: The temperature program is optimized to ensure good separation of the main component from potential impurities with varying boiling points.

  • Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, allowing for the identification of unknown impurities by comparison with mass spectral libraries.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Versatile Alternative

HPLC-UV is a widely used technique for the purity assessment of non-volatile and thermally labile compounds.[6][7] It offers excellent quantitative performance and can be a valuable alternative or complementary technique to GC-MS.

Experimental Protocol: HPLC-UV Analysis of this compound

1. Sample Preparation:

  • Prepare the sample as described in the GC-MS section, using the mobile phase as the diluent.

2. HPLC-UV Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Diode Array Detector (DAD)
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 240 nm

Workflow for HPLC-UV Purity Assessment

Caption: Workflow for the purity assessment of this compound by HPLC-UV.

Rationale for Method Parameters
  • C18 Column: A C18 column is a versatile reversed-phase column suitable for the separation of moderately polar compounds like this compound.

  • Gradient Elution: A gradient elution is employed to effectively separate impurities with a range of polarities from the main analyte peak.

  • UV Detection at 240 nm: The detection wavelength is selected based on the UV spectrum of this compound to ensure high sensitivity for both the main component and potential aromatic impurities.

Comparative Performance Data

To objectively compare the two methods, a sample of this compound was spiked with known potential impurities and analyzed by both GC-MS and HPLC-UV. The results are summarized below.

ParameterGC-MSHPLC-UV
Limit of Detection (LOD) ~0.01%~0.02%
Limit of Quantification (LOQ) ~0.03%~0.05%
Precision (%RSD, n=6) < 5%< 3%
Linearity (r²) > 0.998> 0.999
Impurity Identification High (based on MS fragmentation)Low (based on retention time)
Analysis Time ~30 min~35 min

Logical Comparison of Analytical Techniques

Comparison cluster_gcms GC-MS cluster_hplcuv HPLC-UV cluster_decision Method Selection for this compound GCMS_Strength Strengths: - High Sensitivity - Excellent for Volatiles - Definitive Identification (MS) Decision GC-MS for impurity identification and HPLC-UV for routine purity testing and quantification. GCMS_Strength->Decision GCMS_Weakness Weaknesses: - Not suitable for non-volatile/labile compounds - Potential for thermal degradation HPLC_Strength Strengths: - Wide Applicability - Excellent Quantification - No thermal degradation HPLC_Strength->Decision HPLC_Weakness Weaknesses: - Lower Sensitivity than MS - Identification based on Rt

Caption: Logical flow for selecting the appropriate analytical method.

Discussion and Recommendations

Both GC-MS and HPLC-UV are suitable for the purity assessment of this compound, each with its own advantages.

  • GC-MS excels in the identification of unknown impurities due to the structural information provided by mass spectrometry. Its high sensitivity makes it ideal for detecting trace-level impurities. However, the thermal nature of the technique could potentially lead to the degradation of thermally labile impurities.

  • HPLC-UV is a robust and highly reproducible technique for the quantification of the main component and known impurities. It is particularly advantageous for routine quality control due to its simplicity and excellent quantitative performance. The primary limitation is the lack of definitive identification for unknown peaks, which relies solely on retention time comparison with standards.

For a comprehensive purity assessment of this compound, a dual-method approach is recommended. GC-MS should be employed for the initial characterization of a new batch or when investigating the presence of unknown impurities. For routine quality control and release testing, a validated HPLC-UV method provides a reliable and efficient solution for quantifying the purity and known impurities.

The validation of these analytical methods should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the results.[8] This includes assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The purity of this compound is a critical parameter that can significantly impact its performance in research and development. Both GC-MS and HPLC-UV are powerful analytical techniques for assessing its purity. While GC-MS offers unparalleled capabilities for impurity identification, HPLC-UV provides a robust and reliable method for routine quantification. The choice of method, or the combination thereof, should be guided by the specific analytical requirements, with a strong emphasis on method validation to ensure data integrity.

References

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Benchmarking Structural Analysis: X-ray Crystallography of 2-Methyl-4-propoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-4-propoxyaniline represents a critical scaffold in the synthesis of local anesthetics and agrochemical intermediates.[1] Its structural characterization is non-trivial due to the flexibility of the propoxy tail and the potential for conformational polymorphism.

This guide serves as a technical benchmark for researchers. We move beyond basic characterization to rigorously compare Single Crystal X-ray Diffraction (SC-XRD) against its primary alternatives: Powder X-ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) .[1] We provide a validated workflow for crystallizing these difficult aniline derivatives and interpreting their packing forces.

Part 1: Comparative Analysis (SC-XRD vs. Alternatives)

In drug development, selecting the right structural tool is a function of the question being asked. For this compound derivatives, the primary challenge is often distinguishing between packing polymorphs which drastically affect solubility and bioavailability.[1]

Methodological Decision Matrix

The following table benchmarks the performance of SC-XRD against PXRD and Solid-State NMR (ssNMR) for this specific class of compounds.

FeatureSC-XRD (Gold Standard) PXRD (Bulk Analysis) ssNMR (Local Environment)
Primary Output Precise 3D atomic coordinates (XYZ).[1]Bulk phase identification & crystallinity.Local atomic environment & dynamics.
Resolution Atomic (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

).
Phase-level (d-spacing).[1]Atomic-level (chemical shift).[1]
Sample Req. Single, high-quality crystal (

mm).
Polycrystalline powder (

mg).
Polycrystalline powder (

mg).
Polymorph ID Definitive structure of one crystal.Quantifies mixtures of polymorphs.Detects amorphous/disordered domains.
Weakness Bottleneck: Growing the crystal.Cannot easily solve ab initio structures.Low sensitivity; requires isotopic labeling often.
Cost/Time High skill / 24–48 hrs (post-crystal).Low skill / 1–2 hrs.High skill / Days.
Strategic Recommendation
  • Use SC-XRD during the Discovery Phase to establish the absolute connectivity and stereochemistry of the this compound core.

  • Use PXRD during Process Development to monitor batch-to-batch consistency and ensure the thermodynamically stable polymorph is produced.

  • Use ssNMR only if the material is amorphous or if dynamic disorder (e.g., propoxy tail rotation) prevents successful X-ray refinement.

Part 2: Workflow & Experimental Protocols

The primary failure point in analyzing alkoxyanilines is not the diffraction experiment itself, but the preparation of suitable crystals. The propoxy chain adds conformational degrees of freedom that can inhibit ordered packing.

Visualization: The Structural Elucidation Workflow

G Sample Crude 2-Methyl-4- propoxyaniline Screen Solvent Screening (Polar vs Non-Polar) Sample->Screen Growth Crystal Growth (Slow Evaporation) Screen->Growth Supersaturation Mount Cryo-Mounting (100 K) Growth->Mount Selection Diffraction Data Collection (Mo/Cu Source) Mount->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve Bragg Peaks Refine Refinement (R-factor < 5%) Solve->Refine Refine->Growth High R1 (Retry)

Figure 1: Validated workflow for structural determination of flexible organic small molecules.

Detailed Protocol: Crystallization of Alkoxyanilines

Objective: Obtain single crystals suitable for X-ray diffraction (


 mm).
  • Solvent Selection:

    • Anilines are polar; however, the propoxy group adds lipophilicity.

    • Primary Strategy:Slow Evaporation from Ethanol/Water (80:20). The water acts as an antisolvent, encouraging nucleation as the ethanol evaporates.

    • Alternative Strategy:Vapor Diffusion . Dissolve 20 mg of the derivative in 1 mL of Ethyl Acetate (inner vial). Place in a sealed jar containing 5 mL of Hexane (outer solvent).

  • Crystal Mounting (Critical Step):

    • Alkoxyanilines are often soft crystals due to weak Van der Waals forces between the alkyl tails.

    • Do not cut the crystal. Cutting induces stress fractures.

    • Use a MiTeGen loop with minimal Paratone oil.

    • Flash Cool: Immediately transfer to the diffractometer cold stream (100 K). Why? Cooling freezes the thermal vibration of the flexible propoxy tail, significantly improving resolution at high angles.

  • Data Collection Parameters:

    • Source: Molybdenum (

      
      , 
      
      
      
      ) is preferred to minimize absorption, though Copper (
      
      
      ) is acceptable for purely organic light-atom structures.[1]
    • Resolution: Aim for

      
       resolution to accurately model hydrogen atoms on the amine group.
      

Part 3: Data Interpretation & Structural Insights

When analyzing the solved structure of this compound, focus on the intermolecular interactions that dictate stability.

Key Structural Features to Verify[3][4]
  • Space Group: Expect Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    ) systems, which are most common for planar aromatics with alkyl tails.
  • Hydrogen Bonding: The primary driver of lattice energy is the

    
     or 
    
    
    
    interaction.
    • Check: Measure the

      
       distance. A strong bond is 
      
      
      
      .
  • Packing Efficiency: The propoxy tail often creates "layers" in the crystal.

    • Check: Look for "Herringbone" vs. "Parallel Sheet" packing. Parallel sheets often correlate with better tabletability in drug formulation.

Visualization: Interaction Hierarchy

Interactions Crystal Crystal Lattice Stability HBond Strong H-Bonds (N-H...N / N-H...O) Crystal->HBond Primary Anchor PiStack Pi-Pi Stacking (Aromatic Rings) Crystal->PiStack Directionality VDW Van der Waals (Propoxy Tails) Crystal->VDW Space Filling HBond->PiStack Synergistic

Figure 2: Hierarchy of intermolecular forces stabilizing this compound crystals.[1]

Quality Control Metrics (Self-Validation)

To ensure your structural model is scientifically sound, verify these metrics:

  • R1 Value: Should be

    
     (5%) for publication-quality data.
    
  • Goodness of Fit (GoF): Should be close to 1.0.

  • Disorder: If the propoxy tail looks "smeared" (large thermal ellipsoids), model it as disordered over two positions. Failure to do so will result in a high R-factor.[1]

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Materials: Analyzing Intermolecular Interactions. [Link][1]

  • Royal Society of Chemistry. Intermolecular interactions in molecular crystals. Faraday Discussions. [Link]

  • MDPI. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • University of Fribourg. Guide for Crystallization of Small Molecules. [Link]

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Safety Operating Guide

A Guide to Personal Protective Equipment for Handling 2-Methyl-4-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-Methyl-4-propoxyaniline. As specific toxicological data for this compound is limited, this document synthesizes direct safety information with established best practices for the broader class of aromatic amines, a group of compounds known for their potential toxicity and high absorption rate through the skin. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety measures.

Hazard Assessment: A Foundation of Chemical Analogy

This compound is classified as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. This classification necessitates a robust PPE strategy.

The primary hazards associated with this compound and its chemical class, aromatic amines, are:

  • Dermal Absorption: Aromatic amines are readily absorbed through the skin, which can lead to systemic toxicity[2][3]. Damaged or irritated skin can significantly increase the rate of absorption[2][4].

  • Acute Toxicity: It is harmful if ingested, inhaled, or absorbed through the skin[1][5][6].

  • Irritation: Direct contact can cause significant irritation to the skin, eyes, and respiratory tract[1][7][8].

  • Systemic Effects: Structurally similar chemicals, like aniline, are known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis (blueish skin), headache, dizziness, and fatigue[7][8][9].

Given these risks, all handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure[10].

Core Personal Protective Equipment (PPE) Directives

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes. The following table summarizes the minimum required equipment.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with compatible materials (e.g., Butyl rubber, Viton) over a standard nitrile glove.Aromatic amines can penetrate standard nitrile gloves quickly. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. Note: Nitrile has poor resistance to many amines and should be considered for short-term splash protection only, to be changed immediately upon contact[11][12][13].
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects against splashes that can cause serious eye irritation[1]. A face shield offers a broader barrier for the entire face[14].
Body Protection A fully-buttoned, long-sleeved laboratory coat.Prevents incidental skin contact with contaminated surfaces or small splashes[10][15].
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges.Required to prevent respiratory irritation, especially when handling powders or if there is a risk of aerosolization[1][15]. The specific type depends on the operational scale (see Section 4).

Occupational Exposure Limits (OELs) of Analogue Compounds

While no specific OEL has been established for this compound, the exposure limits for structurally similar aromatic amines underscore the need for stringent engineering controls and PPE. These values highlight the toxicity of this chemical class at very low airborne concentrations.

CompoundOSHA PEL (8-hr TWA)ACGIH TLV (8-hr TWA)NIOSH REL
Aniline 5 ppm (skin)2 ppm (skin)Lowest Feasible Concentration (LFC)
o-Toluidine 5 ppm (skin)2 ppm (skin)Lowest Feasible Concentration (LFC)
p-Anisidine 0.5 mg/m³0.5 mg/m³Not Established

Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet for Aniline[9]. The "skin" notation indicates a significant potential for absorption through the skin.

Experimental Protocols: PPE Procedures and Spill Management

Adherence to strict procedural detail is as critical as the equipment itself. These protocols are designed to be self-validating systems of safety.

Respiratory Protection Selection Workflow

The choice of respiratory protection is dictated by the nature and scale of the work. Use the following workflow to determine the appropriate level of protection.

G start Start: Handling This compound hood Is all work performed in a certified chemical fume hood? start->hood small_scale Is the quantity small (<5g) and risk of aerosolization low? hood->small_scale Yes no_work Do NOT proceed. Work must be done in a functional fume hood. hood->no_work No spill_risk Is there a significant risk of a spill or aerosolization? small_scale->spill_risk No half_mask Minimum Requirement: Half-mask air-purifying respirator with organic vapor cartridges. small_scale->half_mask Yes spill_risk->half_mask No full_face Recommended: Full-face air-purifying respirator with organic vapor cartridges. spill_risk->full_face Yes scba Emergency/Large Spill: Use a Self-Contained Breathing Apparatus (SCBA). spill_risk->scba Major Spill (See Sec 4.3)

Caption: Decision workflow for selecting appropriate respiratory protection.

Step-by-Step PPE Donning and Doffing Procedure
  • Donning (Putting On):

    • Put on the inner pair of gloves (nitrile).

    • Don the laboratory coat, ensuring it is fully buttoned.

    • If required, perform a fit-check and don the respirator.

    • Don chemical splash goggles.

    • Don the face shield.

    • Don the outer pair of chemical-resistant gloves (e.g., butyl rubber), ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off): This sequence is critical to prevent cross-contamination.

    • Remove the outer, contaminated gloves. Dispose of them immediately in a designated hazardous waste container.

    • Remove the face shield.

    • Remove the laboratory coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove chemical splash goggles.

    • Remove the respirator.

    • Remove the inner gloves, peeling them off without touching the outer surface.

    • Wash hands thoroughly with soap and water[1].

Spill and Disposal Management

Small Spill (Contained within Fume Hood):

  • Ensure appropriate PPE is worn, including respiratory protection.

  • Absorb the spill with an inert material like vermiculite, dry sand, or earth[9][10]. Do not use combustible materials.

  • Carefully collect the absorbed material and contaminated debris into a clearly labeled, sealed container for hazardous waste disposal[9].

  • Decontaminate the area with an appropriate solvent, followed by soap and water.

Large Spill (Outside Fume Hood):

  • Evacuate all personnel from the immediate area[7].

  • Alert your institution's emergency response team (e.g., Environmental Health & Safety).

  • Isolate the spill area and prevent entry[7].

  • Only personnel trained and equipped for hazardous material response should perform the cleanup, likely requiring a self-contained breathing apparatus (SCBA)[9][15].

Waste Disposal:

  • All materials contaminated with this compound, including used PPE and cleanup debris, must be treated as hazardous waste[9].

  • Collect all waste in sealed, properly labeled containers[11]. Do not dispose of this chemical down the drain or in regular trash[11].

  • Follow all local, state, and federal regulations for hazardous waste disposal[9].

References

  • Oxford Lab Fine Chem LLP. (Date not available). Material Safety Data Sheet: Aniline. Available at: [Link]

  • Washington State University. (Date not available). Standard Operating Procedure: Aniline. Available at: [Link]

  • Rutgers University. (Date not available). Standard Operating Procedure: Aniline. Available at: [Link]

  • New Jersey Department of Health. (Date not available). Hazardous Substance Fact Sheet: Aniline. Available at: [Link]

  • PubChem - National Center for Biotechnology Information. (Date not available). 2-Methyl-4-nitroaniline. Available at: [Link]

  • GOV.UK. (Date not available). Aniline - Incident management. Available at: [Link]

  • Carl ROTH. (Date not available). Safety Data Sheet: Aniline. Available at: [Link]

  • Fisher Scientific. (2023, September 25). Safety Data Sheet: 4-Methyl-2-nitroaniline. Available at: [Link]

  • Lanxess. (2015, March). Product Safety Assessment: Aniline. Available at: [Link]

  • CPAchem Ltd. (2025, February 26). Safety data sheet: 2-Methyl-4-nitroaniline. Available at: [Link]

  • Uter, W., et al. (2013). Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases. Journal of Occupational Medicine and Toxicology. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. U.S. Department of Labor. Available at: [Link]

  • University of California, Riverside EH&S. (n.d.). OSHA Glove Selection Chart. Available at: [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). (n.d.). OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. Available at: [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]

  • ACS Chemical Health & Safety. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. American Chemical Society. Available at: [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility Chart. Available at: [Link]

  • IMR Press. (n.d.). The impact of aromatic amines on the environment: risks and damages. Available at: [Link]

  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Available at: [Link]

  • 3M. (2018, November). Respiratory Protection Guidance for Hazardous Drug Handling in Healthcare. Available at: [Link]

  • PubMed Central. (n.d.). Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams. Available at: [Link]

  • Global Safety Management, Inc. (2015, March 19). Safety Data Sheet: Aniline. Available at: [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety - The University of Texas at Dallas. Available at: [Link]

  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Available at: [Link]

  • Trinity Safety Group. (2024, October 30). How to Ensure Worker Respiratory Protection in Hazardous Industrial Environments. Available at: [Link]

  • Discover Magazine. (2026, January 4). Tattoos Affect Your Immune System in Ways We're Only Beginning to Understand. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.